CID 87123520
Description
Overview of Anthropogenic Fluorinated Compounds in the Global Environment
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been in use since the 1940s in a wide array of industrial and consumer products. nih.gov Their defining feature is the strong carbon-fluorine bond, which imparts properties such as resistance to heat, oil, stains, grease, and water. epa.gov These characteristics have led to their incorporation into products like non-stick cookware, water-resistant textiles, food packaging, and aqueous film-forming foams (AFFF) used for firefighting. nih.govmdpi.com
The very stability that makes PFAS desirable for industrial applications also contributes to their persistence in the environment, earning them the moniker "forever chemicals". mdpi.comnih.gov These compounds are resistant to degradation by natural processes such as hydrolysis, photolysis, and biodegradation. epa.gov Consequently, they have become ubiquitous environmental contaminants, detected in various matrices including water, soil, air, and biota, even in remote regions like the Arctic. researchgate.netcswab.org
The global distribution of PFAS is facilitated by both atmospheric and oceanic transport. nih.govresearchgate.net Volatile precursor compounds can travel long distances in the atmosphere before being transformed into more persistent forms like perfluoroalkyl acids (PFAAs). researchgate.net The water solubility of some PFAS allows them to be transported through oceanic currents, contaminating water sources far from their point of release. researchgate.net
Historical Context of Perfluorohexanesulfonate (B1258047) (PFHxS) in Academic Literature
Historically, the focus of much of the early PFAS research was on longer-chain compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). nih.gov However, as regulatory actions and voluntary phase-outs of these substances began in the early 2000s, shorter-chain PFAS, including perfluorohexanesulfonate (PFHxS), started to gain more attention in academic literature. wikipedia.org
Initially, PFHxS was often viewed as a less harmful alternative to PFOS. nih.gov However, studies began to emerge documenting its widespread presence in the environment and in human populations. researchgate.net Research highlighted that PFHxS was a significant component of the PFAS mixture found in various environmental samples and was frequently detected in human blood serum. researchgate.netnih.gov
A significant development in the historical context of PFHxS research was the realization that it was not only intentionally produced but also an unintentional byproduct of the electrochemical fluorination (ECF) process used to manufacture other PFAS. cswab.orgpops.int This meant that even in the absence of direct production, PFHxS could still be released into the environment. Furthermore, historical use of AFFF containing PFHxS has been identified as a major source of contamination at sites like military bases and firefighter training facilities. cswab.orgipen.org
Significance of PFHxS as an Emerging Contaminant of Academic Interest
Perfluorohexanesulfonate (PFHxS) is now recognized as a significant emerging contaminant for several key reasons. It is highly persistent in the environment and has been detected globally in surface water, groundwater, soil, and biota. cswab.org Its chemical structure makes it resistant to degradation, leading to its long-term presence in ecosystems.
One of the most notable aspects of PFHxS is its bioaccumulative potential. It has one of the longest known half-lives of any PFAS in humans, meaning it remains in the body for an extended period after exposure. ipen.org This persistence and bioaccumulation have raised concerns about its potential long-term health effects. The European Food Safety Authority (EFSA) has established a tolerable weekly intake (TWI) for the sum of four major PFAS, including PFHxS, due to concerns about their combined effects. nih.gov
The widespread detection of PFHxS in human blood, including in maternal and cord blood, underscores the pervasive nature of human exposure. ipen.org Research has shown that exposure can occur through various pathways, including the consumption of contaminated drinking water and food. nih.gov The unique physicochemical properties of PFHxS, such as its mobility in water, contribute to the contamination of drinking water sources, making it a challenging substance to remove with conventional water treatment methods. ipen.org
Scope and Objectives of Current PFHxS Research Directions
Current research on PFHxS is multifaceted, aiming to address the significant knowledge gaps and challenges posed by this contaminant. A primary objective is to better understand its environmental fate and transport. This includes studying how it moves through different environmental compartments, its potential for transformation, and the factors that influence its distribution. nih.gov
Another key area of research is the development of effective remediation technologies. Given the difficulty in removing PFHxS from contaminated water and soil, researchers are exploring novel methods for its degradation and removal. mdpi.com This includes investigating advanced oxidation processes, adsorption using materials like graphene, and other innovative treatment techniques. mdpi.com
Furthermore, ongoing research is focused on characterizing the full extent of human and ecological exposure to PFHxS. This involves developing more sensitive and comprehensive analytical methods to detect and quantify PFHxS and its precursors in various environmental and biological samples. nih.gov Untargeted analysis using high-resolution mass spectrometry is becoming increasingly important for identifying previously unknown PFAS compounds. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3871-99-6 |
|---|---|
Molecular Formula |
C6HF13KO3S |
Molecular Weight |
439.21 g/mol |
IUPAC Name |
potassium 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |
InChI |
InChI=1S/C6HF13O3S.K/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22); |
InChI Key |
MYQVHPRJHDLQNH-UHFFFAOYSA-N |
Isomeric SMILES |
C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K] |
Other CAS No. |
3871-99-6 |
Pictograms |
Irritant |
Synonyms |
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonic Acid Potassium Salt; Tridecafluoro-1-hexanesulfonic Acid Potassium Salt; Potassium (Perfluorohexyl)sulfonate; Potassium Perfluoro-1-hexanesulfonate; Potassium Perfluorohexanesulfonate; Potassiu |
Origin of Product |
United States |
Environmental Occurrence and Global Distribution of Potassium Perfluorohexanesulfonate
Detection in Aquatic Environments
The aquatic environment is a primary reservoir for potassium perfluorohexanesulfonate (B1258047), with its presence documented in oceans, coastal waters, freshwater bodies, and wastewater effluents.
Global Presence in Open Ocean Waters
Perfluorohexane (B1679568) sulfonate (PFHxS) has been detected in open ocean waters worldwide, indicating its long-range transport and distribution. In the Atlantic Ocean, studies have identified PFHxS in both surface and deep water. acs.orgnih.gov One study of the Atlantic Ocean from approximately 50° N to 50° S found a detection frequency of 68% for PFHxS. acs.orgnih.gov In the mid-Atlantic Ocean, concentrations of PFHxS have been measured at the picogram per liter (pg/L) level. osti.gov
Elevated levels of total polyfluoroalkyl substances (PFASs), including PFHxS, have been noted in the North Atlantic Ocean, with concentrations ranging from 130 to 650 pg/L. nih.gov In the Greenland Sea, PFHxS was one of the five most frequently detected PFAS compounds, with total PFAS concentrations ranging from 45 to 280 pg/L. nih.gov
The Indian Ocean also shows a notable presence of PFHxS, contributing to 16.1% of the PFAS profile in one study. nih.gov In the central to eastern Pacific Ocean, concentrations of perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) were found to be in the low pg/L range, suggesting that other PFAS like PFHxS are also present at ultra-trace levels. osti.gov PFHxS has also been occasionally found in the Southern Ocean. nih.gov
PFHxS Concentrations in Open Ocean Waters
| Ocean Region | Concentration Range (pg/L) | Notes |
|---|---|---|
| North Atlantic Ocean | 130 - 650 (ΣPFASs) | PFHxS is a significant component. nih.gov |
| Greenland Sea | 45 - 280 (ΣPFASs) | PFHxS is one of the most frequently detected compounds. nih.gov |
| Mid-Atlantic Ocean | Present at pg/L levels | osti.gov |
| Indian Ocean | Not specified | Contributes to 16.1% of the PFAS profile. nih.gov |
Occurrence in Coastal and Marine Ecosystems
Coastal and marine ecosystems often exhibit higher concentrations of PFHxS due to their proximity to land-based sources. In the coastal regions of the North and Baltic Seas, substantial contamination by PFHxS was observed between 2005 and 2018. europa.eu Along the northwestern Atlantic margin, the highest surface seawater concentrations of PFHxS were found near New Jersey, reaching up to 240 pg/L. nih.gov
PFHxS is also known to bioaccumulate in marine organisms. It has been detected in the plasma of sea turtles and in various marine species, indicating its entry into the marine food web. nih.gov In a study of the marine environment in Australia, PFHxS was one of the most commonly detected PFAS, found in 82% of samples. researchgate.net
Distribution in Freshwater Systems (e.g., lakes, rivers, drinking water sources)
Potassium perfluorohexanesulfonate is frequently detected in freshwater systems, including lakes, rivers, and drinking water sources. In Minnesota, PFHxS has been found in the Mississippi River and urban lakes in the Twin Cities metro area at levels up to 0.15 parts per billion (ppb). health.state.mn.us It has also been detected in public drinking water systems in the state at levels up to 0.57 ppb. health.state.mn.us
A 2016 survey of rivers and lakes in Washington state detected PFHxS in surface water samples. wa.gov In the Great Lakes region, studies have shown the presence of PFAS, including PFHxS, in the lakes and the St. Lawrence River. cbc.ca Research has indicated that while some legacy PFAS are declining in the Great Lakes, other shorter-chain compounds may be increasing or remaining high. cbc.ca
Nationally, PFHxS has been detected in numerous public water systems. The Environmental Working Group's tap water database indicates that PFHxS has been found in the drinking water serving 71 million people across 3,144 utilities. ewg.org The U.S. Environmental Protection Agency (EPA) has established a Maximum Contaminant Level (MCL) for PFHxS in drinking water. epa.gov
PFHxS Detections in Freshwater Systems
| Location | Water Body Type | Concentration |
|---|---|---|
| Minnesota, USA | Mississippi River & Urban Lakes | Up to 0.15 ppb health.state.mn.us |
| Minnesota, USA | Public Drinking Water | Up to 0.57 ppb health.state.mn.us |
| Huron River, Michigan, USA | River | State of Michigan has a Maximum Contaminant Level of 51 ppt (B1677978). hrwc.org |
| Various US Locations | Public Water Systems | Detected in systems serving 71 million people. ewg.org |
Prevalence in Wastewater Treatment Plant Effluents and Landfill Leachates
Wastewater treatment plants (WWTPs) and landfills are significant sources of PFHxS in the environment. wa.gov While WWTPs are not designed to remove persistent chemicals like PFHxS, they can act as conduits, releasing them into aquatic environments through their effluent. wa.gov
Landfill leachates, the liquid that drains from landfills, often contain high concentrations of PFAS, including PFHxS. A national survey of U.S. landfills found PFHxS to be the second most abundant PFAS in leachate, with a mean concentration of 1200 ng/L and a range of 56–16,000 ng/L. turi.org Another study focusing on landfills in Washington State also identified PFHxS as a significant component of the PFAS profile in leachate. nih.gov Research has suggested that construction and demolition waste may be a notable source of the elevated PFHxS levels observed in some landfill leachates. miami.edu
Atmospheric Presence and Transport Mechanisms
The presence of potassium perfluorohexanesulfonate in the atmosphere and its subsequent deposition is a key mechanism for its global distribution, including to remote regions.
Detection in Air and Precipitation (snow, meltwater, rainwater)
PFHxS has been detected in the atmosphere, as well as in various forms of precipitation such as snow and rain, confirming its capacity for long-range atmospheric transport. cswab.org Its presence in Arctic air and snow provides strong evidence of this global transport. cswab.org
Studies have confirmed the presence of PFHxS in rainwater across different regions of the world. wef.orgecowatch.com Research has shown that rainfall virtually everywhere on Earth contains levels of certain PFAS that exceed some health advisory limits. wef.org A study in Michigan detected PFHxS in rainwater samples from Dearborn and Detroit. ecocenter.org The detection of PFHxS in precipitation, even in remote areas, highlights the role of the atmosphere as a significant pathway for the widespread contamination of terrestrial and aquatic ecosystems. wef.orgconfex.com For example, a study in an alpine watershed in New Mexico found PFHxS to be the most common PFAS analyte in well samples, with atmospheric deposition via snow being a potential contributor. confex.com
Evidence of Long-Range Atmospheric Transport of PFHxS and Precursors
The presence of PFHxS in remote environments, far from direct industrial or consumer sources, is strong evidence of its long-range transport capabilities. While PFHxS itself has low volatility, its precursors—more volatile compounds that can degrade into PFHxS—are readily transported through the atmosphere. diva-portal.orgacs.org These precursors, such as fluorotelomer alcohols (FTOHs) and polyfluorinated sulfonamides (FSAs), are released into the atmosphere and can travel long distances before degrading into persistent perfluoroalkyl substances (PFASs) like PFHxS. diva-portal.orgnccoast.org
Atmospheric oxidation of these volatile precursors is a primary pathway for the deposition of PFHxS in remote locations. acs.orgnccoast.org Studies in the Canadian Arctic have detected volatile precursors like FTOHs and FSAs in air samples, confirming their transport to these latitudes. nih.gov The subsequent degradation of these compounds in the Arctic environment contributes to the presence of PFHxS in the region's ecosystems. nih.gov The atmospheric transport of PFHxS is a significant factor in its global distribution. mdpi.com Additionally, PFHxS can be transported sorbed to particulates in the atmosphere. acs.org Another pathway for long-range transport is the atmospheric transport of the ionic form of PFHxS itself, following its release from oceanic surfaces via sea spray aerosol. acs.orgchemrxiv.org
Terrestrial Accumulation and Distribution
Soil and Sediment Concentrations
PFHxS is frequently detected in soil and sediment samples, with concentrations varying significantly based on proximity to contamination sources. itrcweb.orgca.gov Direct inputs from industrial discharges and the use of aqueous film-forming foams (AFFF) at firefighting training sites are major contributors to high concentrations in localized areas. nih.govresearchgate.net However, atmospheric deposition also leads to a more diffuse distribution in soils and sediments far from primary sources. itrcweb.org
In a study of lake sediments, concentrations of PFHxS were found to be as high as 13 ng/g, with peak deposition rates correlating with industrial activity in the vicinity. itrcweb.org The compound's persistence means that soil and sediment act as long-term reservoirs, contributing to its continued presence in the environment. nih.gov
Below is a table summarizing PFHxS concentrations found in soil at various locations, illustrating the range of contamination levels.
| Location Type | PFHxS Concentration in Soil (mg/kg) |
| Residential | 1.3 - 1.56 |
| Industrial/Occupational | 16 - 260 |
| Construction Worker Exposure Scenario | 7.08 |
This table presents a range of advisory and cleanup levels for PFHxS in soil from various jurisdictions, reflecting potential contamination scenarios. bclplaw.com
Accumulation in Arctic and Antarctic Regions
The detection of PFHxS in the polar regions is a clear indicator of its global transport. diva-portal.orgnih.gov In the Arctic, PFHxS has been found in various environmental matrices, including water, sediment, and biota. nih.gov Studies of seawater in the Greenland Sea have identified PFHxS as one of the most frequently detected PFAS compounds. nih.gov The accumulation in these remote areas is primarily attributed to the long-range atmospheric transport and subsequent degradation of volatile precursor compounds. diva-portal.orgacs.orgacs.orgnih.gov
Similarly, PFHxS has been detected in Antarctica, a continent with no significant local sources of PFAS. nih.gov Its presence in Antarctic snow and firn cores provides a historical record of its deposition over time, further confirming atmospheric transport as the key delivery mechanism to these pristine environments. acs.orgnih.gov The detection of PFHxS in such remote locations underscores the compound's pervasive nature and its ability to contaminate even the most isolated ecosystems.
Bioaccumulation and Biota Concentrations (Non-Human)
Detection in Diverse Wildlife Species and Organisms
Reflecting its widespread environmental presence, PFHxS has been detected in a vast array of wildlife species across different trophic levels and geographic locations. ca.govewg.org Hundreds of studies have documented the presence of PFHxS in fish, birds, reptiles, amphibians, and both large and small mammals. ewg.org
In aquatic ecosystems, fish are particularly vulnerable to PFAS exposure and often exhibit significant bioaccumulation. nih.gov Studies of various fish species have consistently found PFHxS, often alongside other PFAS compounds like PFOS and PFOA. nih.gov For instance, in crustaceans and shellfish from Zhejiang Province, China, PFHxS was detected, although at levels below the maximum limit set by the European Union. mdpi.com
Terrestrial wildlife is also exposed to PFHxS. At a contaminated desert oasis in New Mexico, PFHxS was one of the most abundant PFAS compounds found in the tissues of diverse wild animal species, including migratory birds and rodents. biorxiv.org The table below provides examples of wildlife species in which PFHxS has been detected.
| Animal Group | Species Examples |
| Mammals | Polar bears, tigers, monkeys, pandas, dolphins, otters, squirrels ewg.org |
| Birds | Various migratory and resident species biorxiv.org |
| Fish | Perch, various freshwater and marine species nih.gov |
| Reptiles and Amphibians | Frogs and other amphibians ewg.org |
| Invertebrates | Earthworms, gammarids, molluscs, insects canada.caacs.org |
Trophic Magnification Factors in Food Chains
Trophic magnification refers to the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. The trophic magnification factor (TMF) is a key metric for assessing this potential, with a TMF greater than 1 indicating that the substance biomagnifies.
Studies on the trophic magnification of PFHxS have yielded varied results. In an urban terrestrial avian food web, chemical activity-based TMFs indicated that PFHxS did not appear to biomagnify. acs.org Similarly, a study investigating a terrestrial food chain in a Nordic skiing area found that the biomagnification factor (BMF) for PFHxS between earthworms and bank voles was less than 1, suggesting no biomagnification at the base of that food web. acs.org In contrast, some research in aquatic food webs has suggested that PFHxS can bioaccumulate. canada.ca The variability in these findings highlights that the biomagnification potential of PFHxS can be influenced by the specific food web structure, the species involved, and the ecosystem being studied. pfascentral.org
Spatial Trends in Biota Concentrations
Potassium perfluorohexanesulfonate (PFHxS), a persistent and bioaccumulative compound, exhibits widespread distribution in biota across diverse geographical locations, from industrialized regions to remote polar environments. Monitoring studies have consistently detected PFHxS in a variety of terrestrial and aquatic organisms, indicating its global dissemination. The concentrations of this compound in wildlife are influenced by factors such as proximity to contamination sources, trophic level, and species-specific bioaccumulation characteristics.
Research has revealed significant concentrations of PFHxS in the tissues of various animal species. For instance, in a desert oasis in New Mexico heavily contaminated with PFAS from historical firefighting foam usage, PFHxS was found at average concentrations of thousands of nanograms per gram wet weight (ng/g ww) in the livers of aquatic birds and house mice from the littoral zone. researchgate.net In contrast, upland desert rodent species at the same location showed PFHxS liver concentrations that were an order of magnitude lower, highlighting the role of habitat and exposure pathways in bioaccumulation. researchgate.net
Marine ecosystems also show considerable PFHxS contamination. In East Greenland, PFHxS has been detected in the livers of marine mammals, with varying concentrations observed among different species. nammco.no Studies on marine mammals in other regions have also documented the presence of PFHxS, often alongside other per- and polyfluoroalkyl substances (PFAS). researchgate.netrsc.org For example, bottlenose dolphins in Charleston, South Carolina, have been found to have some of the highest recorded PFAS levels in marine mammals globally. researchgate.net
Fish, being a crucial link in many aquatic food webs, are frequently monitored for PFAS contamination. PFHxS has been identified in various fish species worldwide. In Swiss lakes, PFHxS was one of the predominant PFAS compounds detected in fish, with the highest concentrations found in Coregonus wartmanni. nih.gov Similarly, in the Baltic Sea, PFHxS is among the regulated PFAS compounds in fishery products, and its presence has been confirmed in multiple fish species. mdpi.com The concentration of PFHxS in fish can be influenced by the proximity to industrial areas and wastewater treatment plant discharges.
Terrestrial wildlife is not exempt from PFHxS exposure. In Sweden, elevated concentrations of PFOS, a related compound, were found in the livers of bank voles, roe deer, and moose, indicating the potential for PFHxS to accumulate in terrestrial food chains as well. researchgate.net The presence of PFHxS in such a wide array of species underscores its pervasive nature in the global environment.
Interactive Data Table: Spatial Concentrations of PFHxS in Biota
| Species | Location | Tissue | Concentration | Unit |
| Aquatic Birds | New Mexico, USA | Liver | Thousands | ng/g ww |
| House Mice (littoral zone) | New Mexico, USA | Liver | Thousands | ng/g ww |
| Upland Desert Rodents | New Mexico, USA | Liver | Hundreds | ng/g ww |
| Ringed Seal | East Greenland | Liver | 0.045 ± 0.004 | ng/g |
| Polar Bear | East Greenland | Liver | 0.27 ± 0.04 | ng/g |
| Killer Whale | East Greenland | Liver | 0.023 ± 0.009 | ng/g |
| Coregonus wartmanni | Swiss Lakes | Edible part | Highest among tested species | µg/kg |
| Various Fish Species | Baltic Sea | Muscle | Variable | µg/kg |
| Weddell Seal | Antarctica | Not specified | Not specified | ng/L |
Temporal Trends in Environmental Concentrations
The environmental concentrations of Potassium perfluorohexanesulfonate have exhibited varying temporal trends across different matrices and geographical regions, reflecting changes in production, use, and regulation of this compound and its precursors. Long-term monitoring programs and retrospective analyses of archived samples have provided valuable insights into how PFHxS levels have evolved over time.
In human populations, a general downward trend in serum PFHxS concentrations has been observed in some developed countries. For instance, data from the National Health and Nutrition Examination Survey (NHANES) in the United States showed a decline in plasma concentrations of PFHxS after the year 2000. nih.gov This trend is consistent with the phase-out of perfluorooctanesulfonyl fluoride-based chemistry by major manufacturers in the early 2000s. nih.gov
Conversely, in remote regions such as the Arctic, temporal trend studies on wildlife have shown increasing concentrations of PFHxS over certain periods. An analysis of archived polar bear liver samples from the western North American Arctic revealed a significant increase in PFHxS concentrations between 1972 and 2002. acs.org This suggests that despite being far from major industrial sources, the Arctic acts as a sink for long-range atmospheric and oceanic transport of persistent pollutants like PFHxS. More recent studies on Arctic biota have shown that while legacy POPs are generally decreasing, the trends for some PFAS, including PFOS, have shown an increase up to the mid-2000s followed by a decrease. researchgate.netnih.gov
Analyses of sediment cores from lakes can provide a historical record of environmental contamination. A study of a lake sediment core indicated that PFAS contamination began around 1994, with the highest accumulation rate observed for the period between 2003 and 2009. researchgate.net During this period of peak accumulation, PFHxS contributed significantly to the total PFAS flux into the sediment. researchgate.net
In terrestrial environments, a study of agricultural soils in Eastern China from 2011 to 2021 found a decreasing trend in the concentrations of legacy PFAS, including a 28.2% decrease in PFOS concentration. acs.orgnih.gov This decline is attributed to the implementation of the Stockholm Convention and voluntary phase-outs by industries in the region. acs.orgnih.gov
Monitoring of European rivers has also provided data on PFHxS levels in surface waters, although long-term trend data is more limited. PFHxS has been frequently detected in raw water samples in countries like France. researchgate.net The concentrations in major European rivers like the Rhine and the Po have been studied, indicating that industrialized and densely populated areas contribute to the PFAS load in aquatic environments. concawe.eu While a definitive long-term trend for PFHxS in European rivers is not yet established, the ongoing monitoring is crucial for assessing the effectiveness of regulations.
Interactive Data Table: Temporal Trends of PFHxS Concentrations
| Environmental Matrix | Location | Period | Trend | Key Finding |
| Human Plasma | United States | Post-2000 | Decreasing | Decline observed following industrial phase-out. nih.gov |
| Polar Bear Liver | Western North American Arctic | 1972-2002 | Increasing | Significant increase in a remote region. acs.org |
| Lake Sediment | Not specified | 1994-2009 | Increasing then peaking | Highest accumulation rate between 2003-2009. researchgate.net |
| Agricultural Soil | Eastern China | 2011-2021 | Decreasing | Reduction in legacy PFAS, including PFOS. acs.orgnih.gov |
| Arctic Biota (general) | Circumpolar Arctic | Mid-2000s onwards | Variable | PFOS showed an increase then a decrease. researchgate.netnih.gov |
Environmental Fate and Transport Dynamics of Potassium Perfluorohexanesulfonate
Transport Pathways in Environmental Compartments
The movement of PFHxS through the environment is a complex process, influenced by its physicochemical properties and the characteristics of the surrounding environmental media. Its high water solubility and low volatility are critical determinants of its transport pathways. ipen.orgrsc.org
Due to its high water solubility, PFHxS is readily transported through aquatic systems. ipen.org Once released into waterways, it can travel long distances via oceanic currents, leading to its detection in remote marine environments, far from direct sources of contamination. cswab.orgdiva-portal.org This long-range transport is a significant factor in the global distribution of PFHxS. cswab.org
In terrestrial environments, PFHxS can infiltrate through soils and contaminate groundwater. ipen.org Its mobility in groundwater is generally greater than that of other related PFAS compounds like PFOS, leading to more extensive contamination plumes. ipen.org This is a major concern for drinking water supplies, as the properties of PFHxS make it difficult to remove using standard water treatment methods. ipen.org The presence of PFHxS has been reported in groundwater at sites across the globe, with concentrations varying by orders of magnitude depending on the proximity to contamination sources. nih.gov
Several studies have documented the presence of PFHxS in various water bodies:
Groundwater: A meta-analysis of global groundwater studies revealed PFHxS concentrations ranging from nanograms to milligrams per liter. nih.gov
Surface Water: PFHxS is a ubiquitous contaminant in surface waters, including rivers and lakes. cswab.org
Deep-Sea Water: The compound has been detected in deep-sea water, highlighting the extent of its hydrological transport. cswab.org
While PFHxS itself is not considered volatile, its presence in remote regions like the Arctic suggests that atmospheric transport plays a role in its global distribution. cswab.orgdiva-portal.orgaecom.com This is primarily attributed to the long-range atmospheric transport of its volatile precursors. rsc.orgdiva-portal.orgconfex.combattelle.org These precursor compounds, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamidoethanols (FOSEs), are released into the atmosphere, where they can undergo transformation to form PFHxS. diva-portal.orgsunderlandlab.orgnih.gov
The transformed PFHxS can then be deposited onto land and into water bodies through wet deposition (rain and snow) and dry deposition. aecom.comconfex.com This atmospheric pathway contributes to the widespread background levels of PFHxS observed even in areas with no direct industrial or commercial use of the compound. cswab.orgconfex.com The detection of PFHxS in rainwater and arctic ice cores provides strong evidence for this transport mechanism. confex.combattelle.org
The movement of PFHxS through subsurface environments is significantly affected by the heterogeneity of the geological materials. researchgate.netresearchgate.net Variations in soil and sediment composition, such as the content of organic carbon and the presence of different minerals, can influence the rate and extent of PFHxS transport. researchgate.net
In complex geological settings with multiple aquifer systems (e.g., layers of sand, silty sand, and fractured bedrock), the distribution and attenuation of PFHxS can vary considerably. researchgate.net For instance, in areas with higher hydraulic conductivity, the contaminant may travel more rapidly. researchgate.net Mathematical models that account for the sorption of PFHxS to different subsurface materials are used to predict its fate and transport in these co-contaminated environments. researchgate.net The non-ideal transport behavior of PFHxS, often characterized by asymmetrical breakthrough curves and tailing, is frequently attributed to rate-limited sorption processes, indicating that sorption is a kinetic rather than an instantaneous equilibrium process. researchgate.netnih.gov
Partitioning Behavior in Multi-Media Systems
The partitioning of PFHxS between different environmental compartments, such as soil, water, and air, is a critical aspect of its environmental fate. This behavior is governed by its chemical properties and the characteristics of the surrounding media.
PFHxS has a lower tendency to adsorb to soils and sediments compared to some other long-chain PFAS, which contributes to its higher mobility in the environment. ipen.org However, sorption still plays a significant role in its retention and transport. The primary mechanisms governing the sorption of PFHxS to soil and sediment include electrostatic interactions and hydrophobic interactions with organic matter. itrcweb.org
The organic carbon content of soil and sediment is a key factor influencing PFHxS sorption. nih.gov Studies have shown a significant linear relationship between sorption coefficients (Kd) and organic carbon content. nih.gov However, other soil properties like pH and clay content can also have a significant effect on sorption. epa.gov For instance, sorption tends to decrease with an increase in pH due to changes in electrostatic interactions. nih.gov
The following table summarizes key findings from sorption studies:
| Study Focus | Key Findings |
| Sorption in Coastal Sediments | A study of 19 coastal sediments found that the median sorption coefficient (Kd) for PFHxS was 2.8 L/kg. A strong linear relationship was observed between Kd values and the organic carbon content of the sediments. nih.govresearchgate.net |
| Sorption to Humic Substances | Research on humic substances extracted from peat soil indicated that the sorption of PFHxS was lower than that of PFOS. The sorption capacity was related to the aliphaticity of the humic substances and decreased with increasing pH. nih.gov |
| Competitive Sorption | The presence of other contaminants, such as nonfluorinated surfactants found in aqueous film-forming foams (AFFF), can impact the sorption of PFHxS. These co-contaminants can either increase or decrease sorption depending on the specific conditions. nih.gov |
Desorption studies have shown that PFHxS can exhibit hysteresis, meaning that it is not easily released from the soil or sediment once sorbed. nih.gov This can be attributed to irreversible pore deformation after sorption. nih.gov
As a surfactant, PFHxS has a tendency to accumulate at air-water interfaces. researchgate.netnih.gov This phenomenon is significant in unsaturated soils (the vadose zone), where a considerable portion of the PFHxS mass can be retained at these interfaces. researchgate.net This accumulation can significantly retard the downward migration of PFHxS to groundwater. researchgate.net
The enrichment of PFHxS at the air-water interface is a key factor in several environmental processes:
Vadose Zone Retention: The vadose zone can act as a long-term reservoir for PFHxS, slowly releasing it to groundwater over extended periods. nih.gov
Formation of Aerosols: The accumulation at the surface microlayer of water bodies can lead to the formation of sea spray aerosols that are enriched with PFHxS. nih.govnih.gov These aerosols can then be transported through the atmosphere, contributing to its long-range transport. nih.gov
Natural Foams: PFHxS can become highly concentrated in natural foams that form on the surface of water bodies. nih.gov
The degree of enrichment generally follows the order: aerosols > natural foams > surface microlayer, which is related to the specific surface area of these carriers. nih.gov
Factors Influencing Phase Partitioning (e.g., ionic strength)
The movement and distribution of potassium perfluorohexanesulfonate (B1258047) between different environmental compartments—such as water, soil, and air—is known as phase partitioning. This process is influenced by several factors, a key one being the ionic strength of the surrounding solution.
Research indicates that the sorption of PFAS compounds, including PFHxS, is affected by the concentration of inorganic ions in the solution. For instance, studies on the similar compound perfluorooctanesulfonic acid (PFOS) have shown that an increase in salinity can lead to a higher sorption coefficient (log Kd). Specifically, for PFOS at a concentration of 10 µg/L, the log Kd was found to increase by 0.48 ± 0.03 for every log unit increase in salinity mdpi.com. This suggests that in environments with higher ionic strength, such as saltwater, PFHxS is more likely to adsorb to sediments.
The type of cation present also plays a role. In experiments with phenanthrene, a polycyclic aromatic hydrocarbon, sorption generally increased with rising ionic strength in the presence of calcium chloride (CaCl2), while the effect was less pronounced with sodium chloride (NaCl) researchgate.net. At low ionic strengths, sorption was slightly higher with Na+, whereas at higher ionic strengths, Ca2+ led to greater sorption researchgate.net. These findings highlight the complex interplay between the chemical properties of the contaminant, the composition of the environmental matrix, and the characteristics of the aqueous solution in determining the environmental fate of compounds like potassium perfluorohexanesulfonate.
Quantitative structure-property relationship (QSPR) models have been developed to predict the air-water interfacial partitioning of PFAS under varying ionic strengths nih.gov. These models, which account for physicochemical properties, can help in forecasting the environmental behavior of these persistent substances nih.gov.
Table 1: Factors Influencing Phase Partitioning of PFAS
| Factor | Influence on Partitioning | Reference |
|---|---|---|
| Ionic Strength (Salinity) | Increased salinity generally increases sorption to sediments. For PFOS, log Kd increased by 0.48 ± 0.03 per log unit of salinity. | mdpi.com |
| Cation Type (e.g., Ca2+, Na+) | The specific cation can influence sorption, with effects varying depending on ionic strength. For phenanthrene, Ca2+ showed a more significant effect at higher ionic strengths compared to Na+. | researchgate.net |
| Physicochemical Properties | Molecular characteristics of the PFAS compound are used in QSPR models to predict air-water interfacial partitioning. | nih.gov |
Persistence and Environmental Stability
Potassium perfluorohexanesulfonate is characterized by its exceptional stability, making it highly resistant to degradation in the environment. This persistence is a defining feature of PFAS compounds.
Resistance to Chemical and Thermal Degradation
The chemical structure of PFHxS, particularly the strong carbon-fluorine (C-F) bonds, imparts a high degree of resistance to both chemical and thermal breakdown. meti.go.jpcswab.org These bonds are among the strongest in organic chemistry, requiring significant energy input to be broken. cswab.org
While conventional thermal treatment has been explored for PFAS remediation, perfluoroalkyl sulfonic acids (PFSAs) like PFHxS require relatively high temperatures (≥450 °C) to decompose nih.gov. Even at elevated temperatures, the degradation process can be complex, yielding various transient intermediates nih.govnih.gov. Research has shown that near-complete degradation of potassium PFOS on spent media was achieved after 2-3 minutes of induction heating, a process that can reach high temperatures rapidly nih.gov. In contrast, a 20-second induction heating treatment resulted in only 28-34% degradation of all potassium PFSAs tested nih.gov.
Non-Degradability under Natural Conditions
Under typical environmental conditions, potassium perfluorohexanesulfonate is considered non-degradable. cswab.orghealth.state.mn.us It does not break down naturally in soil or water, leading to its extreme persistence in these matrices. meti.go.jphealth.state.mn.us This resistance to biological and chemical degradation processes means that once released, PFHxS can remain in the environment for extended periods. cswab.orgnih.gov The combination of its persistence and water solubility allows it to be transported over long distances, resulting in its detection in various environmental compartments globally, including remote regions like the Arctic. meti.go.jpcswab.orgpops.int
Precursor Transformation Pathways
While PFHxS itself is highly persistent, it can also be formed in the environment through the transformation of other polyfluorinated compounds, known as precursors.
Atmospheric Oxidation of Volatile Precursors to PFHxS
Certain volatile PFAS precursors, such as fluorotelomer alcohols and perfluoroalkyl sulfonamides, can be transported long distances in the atmosphere. researchgate.net Through atmospheric oxidation processes, these volatile compounds can degrade and transform into more persistent PFAS, including PFHxS. researchgate.net This atmospheric transport and subsequent transformation is a significant pathway for the widespread distribution of PFHxS, contributing to its presence in remote environments far from direct sources. meti.go.jpresearchgate.net
Transformation of Polyfluorinated Precursors in Environmental Matrices
In addition to atmospheric pathways, the transformation of polyfluorinated precursors into PFHxS can occur in various environmental matrices, such as soil and water. nih.govdtic.milinnovationnewsnetwork.com For example, C6 perfluoroalkyl sulfonamido compounds, which are common components of some aqueous film-forming foams (AFFF), are expected to biodegrade into PFHxS. dtic.mil Microbial processes, such as the nitrification of amine moieties, can facilitate the transformation of these precursors. dtic.mil
Studies have shown that in environments contaminated with AFFF, the in-situ generation of PFHxS from precursors is a likely explanation for elevated PFHxS to PFOS ratios, particularly in areas where aerobic biological processes are stimulated. researchgate.net However, it is important to note that not all compounds containing the C6F13SO2− group are guaranteed to degrade into PFHxS under natural conditions; some may transform into other compounds like perfluorohexanoic acid (PFHxA) researchgate.net. The biotransformation of precursors can be influenced by the presence of co-contaminants and the specific microbial communities present. battelle.org
Table 2: Precursor Transformation to PFHxS
| Pathway | Description | Key Precursors | Reference |
|---|---|---|---|
| Atmospheric Oxidation | Volatile precursors are transported in the atmosphere and undergo oxidation to form PFHxS. | Fluorotelomer alcohols, perfluoroalkyl sulfonamides | meti.go.jpresearchgate.net |
| Transformation in Environmental Matrices | Polyfluorinated precursors in soil and water are transformed into PFHxS through biotic and abiotic processes. | C6 perfluoroalkyl sulfonamido compounds (e.g., from AFFF) | nih.govdtic.milinnovationnewsnetwork.comresearchgate.net |
Hydrodynamic and Biogeochemical Modeling of Environmental Transport
Hydrodynamic and biogeochemical models are indispensable computational tools for simulating the movement and transformation of contaminants like Potassium Perfluorohexanesulfonate (PFHxS) in the environment. These models integrate various physical, chemical, and biological processes to predict the spatial and temporal distribution of the compound in soil, groundwater, and surface water. Key processes incorporated into these models include advection (transport with the bulk flow of water), dispersion (spreading due to variations in flow velocity), diffusion, and partitioning between different environmental media such as water, soil, and air. nccoast.org
Research Findings from Modeling Studies
Modeling efforts have revealed that the environmental transport of PFHxS is governed by a unique interplay of its physicochemical properties and environmental conditions. As a perfluoroalkyl acid (PFAA), PFHxS is relatively mobile in groundwater but also tends to associate with the organic carbon fraction of soil and sediment. nccoast.org Its higher water solubility and lower tendency to adsorb to soils and sediments, when compared to compounds like Perfluorooctanesulfonate (PFOS), contribute to its greater mobility and larger contamination plumes in the environment. ipen.org
Several established environmental fate and transport modeling systems have been employed to simulate the movement of per- and polyfluoroalkyl substances (PFAS), including PFHxS. These include models like MODFLOW and MT3DMS for groundwater flow and transport, and PRZM-3, LEACHM, and HYDRUS-1D for the vadose zone. researchgate.netresearchgate.net A critical finding from vadose zone modeling is the significance of adsorption at the air-water interface (AWI). researchgate.net This process, where PFAS molecules accumulate at the boundary between air and water in unsaturated soil pores, can significantly increase the retention of these compounds, slowing their migration to groundwater. nccoast.orgnih.gov For instance, one study highlighted that AWI adsorption accounted for approximately 50% of the total retention in a model system with 20% air saturation. nccoast.org
Biogeochemical processes, particularly the transformation of precursor compounds, are also crucial. Numerical modeling constrained by field measurements suggests that the biodegradation of PFHxS precursors can be a substantial and sustained source of the compound in groundwater. dtic.mil One study estimated that the biodegradation of these precursors sustains a mean of 56% of the observed PFHxS concentrations in the groundwater at a contaminated site. dtic.mil
Data from Modeling Studies
Modeling studies provide quantitative estimates of transport parameters and concentration distributions. Molecular dynamics simulations have been used to calculate the energy of adsorption for PFHxS on materials like graphene, yielding values that help quantify its interactive tendencies. mdpi.com Field-scale models use parameters like the soil-water partitioning coefficient (Kd) to describe sorption.
| Model Type / Study Focus | Parameter / Process | Finding / Value | Source |
|---|---|---|---|
| Geochemical Model | Precursor Biodegradation | Sustains an expected mean of 56% (IQR: 19-88%) of PFHxS concentration in groundwater. | dtic.mil |
| Site-Specific Geochemical Model | Sediment Partitioning (log Kd) | Site-specific log Kd values for PFAS (including PFHxS) in sediment ranged from -1.7 to 0.6. | dtic.mil |
| Molecular Dynamics Simulation | Adsorption Energy (on graphene) | -153 kcal/mole, indicating a robust interaction. | mdpi.com |
| 3D Hydrodynamic Model (Lake Ekoln) | Source Apportionment | The Fyrisån river was the dominating source, contributing 82–83% of the total simulated PFHxS concentration. | diva-portal.org |
A case study modeling the transport of PFHxS in Lake Ekoln, Sweden, highlights the application of these models. The study used a 3D hydrodynamic model to simulate concentrations and identify sources. diva-portal.org The results showed that the model performed well in replicating observed concentrations, particularly at surface and intermediate depths.
| Depth | Observed Concentration (2017-2018) | Simulated Concentration (Scenario A) | Source |
|---|---|---|---|
| Surface (0.5 m) | 1.1 ng/L | ~1.7-3.0 ng/L (range at outflow) | diva-portal.org |
| 15 m | 1.6 ng/L | Model showed best agreement at this depth (RMSE: 0.67 ng/L) | diva-portal.org |
| 30 m | 1.6 ng/L | Model underestimated concentrations at this depth. | diva-portal.org |
These modeling approaches are crucial for understanding the long-term fate of PFHxS in the environment, predicting the extent of contamination from source zones, and designing effective remediation strategies. diva-portal.orglu.se
Sources and Anthropogenic Release Pathways of Potassium Perfluorohexanesulfonate
Industrial Production and Manufacturing Emissions
The industrial landscape of potassium perfluorohexanesulfonate (B1258047) is characterized by specific manufacturing processes and has evolved due to growing environmental and health concerns.
Historical Manufacturing Processes (e.g., Electrochemical Fluorination)
The primary historical method for manufacturing potassium perfluorohexanesulfonate and other perfluoroalkyl sulfonates is electrochemical fluorination (ECF). wikipedia.orgtaylorandfrancis.com Developed in the 1930s, the Simons process involves the electrolysis of an organic raw material in anhydrous hydrogen fluoride (B91410). wikipedia.org This process substitutes all hydrogen atoms on the organic molecule with fluorine atoms, resulting in a perfluorinated compound. wikipedia.org For the production of perfluorinated sulfonic acids, the resulting products are the corresponding sulfonyl fluorides, which can then be further processed to create salts like potassium perfluorohexanesulfonate. wikipedia.org ECF was a key technology used by major manufacturers like 3M. wikipedia.orgtaylorandfrancis.com
Unintentional Production and By-product Formation
Potassium perfluorohexanesulfonate can be formed unintentionally as a by-product or impurity during the production of other fluorinated substances. The electrochemical fluorination process is not perfectly selective and can produce a mixture of perfluorinated compounds with different carbon chain lengths. Therefore, PFHxS could be present as an impurity in other PFAS products. Additionally, the degradation of larger, more complex polyfluoroalkyl substances, often referred to as "precursors," can lead to the formation of stable end-products like PFHxS in the environment. itrcweb.orgnih.gov
Product Applications and Legacy Sources
The unique properties of potassium perfluorohexanesulfonate led to its use in various demanding applications, which now represent significant legacy sources of environmental contamination.
Aqueous Film-Forming Foams (AFFF) as a Historical and Ongoing Source
Aqueous film-forming foams (AFFF) have been a major historical and ongoing source of potassium perfluorohexanesulfonate in the environment. nih.govservice.gov.ukresearchgate.net These foams, used extensively since the 1960s to extinguish hydrocarbon fuel fires, particularly at military bases, airports, and firefighting training facilities, contained complex mixtures of PFAS. nih.govservice.gov.uknih.gov Legacy AFFF formulations, especially those based on electrochemical fluorination, contained significant amounts of perfluorohexane (B1679568) sulfonate (PFHxS) alongside other perfluoroalkyl sulfonates like PFOS. industrialchemicals.gov.aunih.gov The use and discharge of these foams have led to widespread contamination of soil, groundwater, and surface water. nih.govservice.gov.ukusgs.gov
Use in Surface Treatment Products (e.g., textiles, paper, waterproofing agents)
Due to its water- and oil-repellent properties, potassium perfluorohexanesulfonate and related compounds were used in a variety of surface treatment products. nih.govsaicmknowledge.org These applications included treatments for textiles, carpets, and paper products to impart stain and water resistance. nih.govservice.gov.uknih.govsaicmknowledge.org While specific data on the use of potassium perfluorohexanesulfonate in these products is limited, the broader class of perfluoroalkyl sulfonates was integral to these applications. industrialchemicals.gov.au The manufacturing of these treated materials and their subsequent use and disposal contribute to the release of PFHxS into the environment. service.gov.uksaicmknowledge.org
Presence in Consumer Products (e.g., printing inks, sealants)
Potassium perfluorohexanesulfonate (K-PFHxS) has been identified as a component in various industrial and consumer products, although its use has been curtailed in many regions due to its persistent nature. It has functioned as a surfactant and is known to have been used in the electroplating industry. ipen.org While specific data on its concentration in printing inks and sealants is not widely available in public literature, its historical use in industrial applications suggests it may have been a component in specialized formulations.
Past uses of perfluoroalkyl sulfonates, including those with a C6 chain length like PFHxS, have encompassed applications such as carpet treatments, industrial coatings, and firefighting foams. industrialchemicals.gov.au For instance, PFOS, a related compound, has been found in carpet and leather samples at concentrations that exceed regulatory thresholds in Europe. nih.gov Given that PFHxS has been used as a substitute for PFOS, its presence in similar product categories is plausible. ipen.org One report noted that approximately 60 tonnes of firefighting foams containing perfluoroalkyl sulfonates at concentrations up to 5% were held in Australia in 2007, with other uses including carpet treatments, curatives, and printing inks. industrialchemicals.gov.au
Waste Management and Disposal Pathways
The disposal of consumer and industrial products containing Potassium perfluorohexanesulfonate contributes to its release into the environment through various waste management streams.
Landfill Leachates and their Contribution to Environmental Release
Landfills serve as significant reservoirs for per- and poly-fluoroalkyl substances (PFAS), including PFHxS, which are released from discarded products. rsc.orgepocenviro.com Leachate, the liquid that percolates through landfill waste, becomes a primary vector for the environmental release of these persistent chemicals.
Studies have consistently detected PFHxS in landfill leachates. Research on leachates from seven municipal landfills found PFHxS concentrations ranging from 120 ± 14 ng/L to 700 ± 19 ng/L. nih.gov In a study of 17 landfills in Washington State, PFHxS was a component of one of the factors identified through positive matrix factorization, suggesting its origin from specific waste sources like carpets, textiles, and food packaging. nih.gov Another study highlighted that average PFHxS concentrations were higher in construction and demolition (C&D) landfill leachate compared to municipal solid waste (MSW) landfill leachate, potentially due to its use in carpeting and other building materials. epocenviro.com The estimated annual mass of total measured PFAS released from U.S. landfills to wastewater treatment plants was between 563 and 638 kg in 2013. cswab.org
Table 1: Concentration of Perfluorohexanesulfonate (PFHxS) in Landfill Leachate from Various Studies
| Location/Study | Number of Landfills | PFHxS Concentration Range (ng/L) | Mean/Median PFHxS Concentration (ng/L) |
|---|---|---|---|
| Municipal Landfills nih.gov | 7 | 120 - 700 | 360 (mean of one sample set) |
| Washington State Landfills nih.gov | 17 | Not specified | Not specified |
| Florida Landfills researchgate.net | 78 | Not specified | Not specified, but detected |
| U.S. Landfills cswab.org | 19 (quantitative) | Not specified | Comparable to previous studies |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Wastewater Treatment Plants and Biosolids as Release Vectors
Wastewater treatment plants (WWTPs) are generally not effective at removing PFAS, including PFHxS. wa.gov Consequently, these substances can be found in both the treated effluent and the residual solids, known as biosolids. The land application of biosolids as a soil amendment is a common practice, which can lead to the contamination of soil and water resources. wa.govrockinst.org
A study of three municipal WWTPs in Washington State detected PFHxS in all influent, effluent, and biosolid samples. wa.gov The concentration in influent and effluent ranged from 0.99 to 6.9 ng/L. wa.gov In biosolids, the concentrations are typically higher due to the tendency of longer-chain PFAS to partition into the solid phase. wa.govwa.gov For example, in one wastewater treatment plant in Florida that receives landfill leachate, the PFHxS concentration in biosolids was a predominant PFAS detected. fwea.org A review of PFAS in biosolids noted that PFOS was a major constituent, and its chemical precursors could transform into perfluorinated compounds over time in the soil. rockinst.org
Table 2: Concentration of Perfluorohexanesulfonate (PFHxS) in Wastewater Biosolids
| Location/Study | Number of WWTPs | PFHxS Concentration Range in Biosolids (ng/g) | Mean/Median PFHxS Concentration in Biosolids (ng/g) |
|---|---|---|---|
| Washington State WWTPs wa.gov | 3 | Detected in all samples | Not specified |
| Florida WWTP (receives landfill leachate) fwea.org | 1 | Predominant PFAS | 817.17 (total PFAS) |
| Michigan WWTPs wa.gov | 42 | Detected | 16 (recalculated average for PFOS) |
| Australian WWTPs wa.gov | 19 | Not specified | 34 (average for total PFAS) |
Note: The table is interactive. You can sort the columns by clicking on the headers. Some values may represent total PFAS or PFOS as a proxy where specific PFHxS data was not available in the cited source.
Advanced Analytical Methodologies for Potassium Perfluorohexanesulfonate
Sample Preparation Techniques for Diverse Environmental Matrices
The initial and critical step in the analysis of potassium perfluorohexanesulfonate (B1258047) involves its extraction and pre-concentration from complex environmental samples. The choice of method depends heavily on the matrix, whether it be water, soil, sediment, or biological tissues.
Extraction from Water, Soil, Sediment, and Biota
Water: For aqueous samples, solid-phase extraction (SPE) is a predominant technique. nih.gov It allows for the concentration of PFHxS from large volumes of water, thereby increasing the sensitivity of the subsequent analysis. Direct injection of water samples is also possible but may be limited by low concentrations and matrix interferences. nih.gov
Soil and Sediment: The extraction of PFHxS from solid matrices like soil and sediment is more complex. nih.gov Common methods involve solvent extraction, often using organic solvents like methanol (B129727) or acetonitrile (B52724). cefas.co.uk To enhance extraction efficiency from wet sediments, a multi-step process is often employed. Initially, a water-miscible solvent is used to remove water, followed by extraction with a less polar solvent mixture. cefas.co.uk Techniques such as shaking, ultrasonic treatment, or pressurized liquid extraction (PLE) can be used to improve the recovery of the analyte. cefas.co.uk
Biota: Analyzing PFHxS in biological tissues presents the most significant challenge due to the complexity of the matrix. figshare.com Extraction procedures for biota often require rigorous methods to separate the target compound from fats, proteins, and other biological components. diva-portal.org Ion-pairing extraction is a commonly used technique for biological samples like serum. diva-portal.org
Pre-concentration Methods
Pre-concentration is a vital step to enhance the detection of trace levels of PFHxS. researchgate.net Solid-phase extraction (SPE) is a widely adopted method for pre-concentrating PFHxS from water samples. nih.gov This technique not only concentrates the analyte but also helps in cleaning up the sample by removing interfering substances. nih.gov Other pre-concentration techniques like large-volume sample stacking and field-amplified sample injection have also been explored, showing significant improvements in detection limits. nih.gov
Chromatographic Separation Techniques
Chromatography is central to the analytical workflow for PFHxS, enabling the separation of the target analyte from other compounds in the sample extract.
Liquid Chromatography (LC) Applications
Liquid chromatography (LC) is the cornerstone for the analysis of PFHxS and other PFAS compounds. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly used. nih.govchromatographyonline.com The separation is typically achieved on a C18 or other specialized columns designed for PFAS analysis. chromatographyonline.com The choice of mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile with an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer, is optimized to achieve the best separation. nih.gov
Optimized Chromatographic Separation for Isomeric Analysis
Potassium perfluorohexanesulfonate can exist as a mixture of linear and branched isomers. nih.gov Distinguishing between these isomers is important for source apportionment and understanding their environmental behavior. nih.govresearchgate.net Optimized chromatographic methods have been developed to achieve the separation of these isomers. nih.govnih.govresearchgate.net This often involves the use of specific columns and careful optimization of the mobile phase composition and gradient. nih.gov For instance, a study demonstrated the successful separation of PFHxS isomers using a monomerically bonded perfluorooctyl Fluoro Sep-RP Octyl column and a mobile phase of 20 mM ammonium formate aqueous solution and methanol. nih.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the definitive technique for the detection and quantification of PFHxS. mdpi.com
Tandem mass spectrometry (MS/MS) is particularly powerful, providing high selectivity and sensitivity. nih.govnih.govresearchgate.net In this technique, the PFHxS molecule is first ionized, typically using electrospray ionization (ESI) in negative mode, to form a precursor ion (m/z 399 for PFHxS). nih.govnih.govresearchgate.net This precursor ion is then fragmented, and specific product ions are monitored for quantification. nih.govnih.govresearchgate.net The transition from the precursor ion to a specific product ion is highly characteristic of the target analyte, minimizing the chances of false positives.
For the quantification of PFHxS isomers, specific precursor-to-product ion transitions are selected for each isomer. nih.govnih.govresearchgate.net For example, the transition of m/z 399 to fragments like m/z 80, m/z 169, and m/z 180 have been used to quantify different mono-substituted isomers of PFHxS. nih.govnih.govresearchgate.net The accuracy of these LC-MS/MS methods can be verified by comparing the results with those obtained from 19F-nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
High-resolution mass spectrometry (HRMS) is another valuable tool, particularly for identifying unknown PFAS compounds and for confirmation of targeted analytes. mdpi.com
Table 1: Key Analytical Parameters for PFHxS Analysis
| Parameter | Technique/Method | Details |
| Sample Preparation | ||
| Water | Solid-Phase Extraction (SPE) | Concentrates analyte and removes interferences. nih.gov |
| Soil/Sediment | Solvent Extraction | Typically uses methanol or acetonitrile. cefas.co.uk |
| Biota | Ion-Pairing Extraction | Effective for complex matrices like serum. diva-portal.org |
| Chromatography | ||
| Separation | Liquid Chromatography (LC) | HPLC and UHPLC are standard. nih.govchromatographyonline.com |
| Isomer Separation | Optimized LC | Requires specific columns and mobile phase gradients. nih.gov |
| Detection | ||
| Primary Technique | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity. nih.govnih.govresearchgate.net |
| Precursor Ion (PFHxS) | m/z 399 | nih.govnih.govresearchgate.net |
| Product Ions (Isomers) | m/z 80, 169, 180, etc. | Used for isomer-specific quantification. nih.govnih.govresearchgate.net |
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful and widely used technique for the analysis of PFHxS. nih.govnih.gov This approach offers high sensitivity and selectivity, allowing for the detection of trace levels of PFHxS in complex samples such as water, soil, and biological tissues. nih.govmdpi.com
In a typical LC-MS/MS setup, the sample is first introduced into the liquid chromatograph, where PFHxS is separated from other compounds in the matrix. The separated components then enter the mass spectrometer. The precursor ion of PFHxS (m/z 399) is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer, providing a high degree of certainty in the identification and quantification of the target analyte. nih.govacs.org
The selection of specific fragment ions is critical for distinguishing between different isomers of PFHxS. For instance, the transition of the molecular ion m/z 399 to fragment ions such as m/z 80, 169, 180, and 319 can be used to quantify linear and various branched isomers. nih.gov The use of isotope-labeled internal standards, such as 18O2-n-PFHxS, is a common practice to ensure accuracy and account for matrix effects. nih.gov The limits of detection for PFHxS isomers using LC-MS/MS can be as low as the picogram-per-liter range in water samples. nih.gov
High-Resolution Mass Spectrometry in PFHxS Analysis
High-resolution mass spectrometry (HRMS) has emerged as an invaluable tool for the identification and analysis of emerging environmental contaminants like PFHxS. nih.gov Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the differentiation of target compounds from matrix interferences with very similar masses. mdpi.comnih.govchromatographyonline.com This capability is particularly important in complex environmental samples where co-eluting substances can lead to false positives in lower-resolution instruments. chromatographyonline.comshimadzu.com
HRMS can be used for both targeted and non-targeted screening of PFHxS and other per- and polyfluoroalkyl substances (PFAS). mdpi.comnih.gov In non-targeted screening, HRMS can identify a wide range of known and unknown PFAS compounds in a single analysis. nih.gov For PFHxS, HRMS can confirm the elemental composition of the detected ions with high confidence, reducing the risk of misidentification. chromatographyonline.com
Isomeric Profiling and Source Apportionment
The manufacturing process of PFHxS, primarily through electrochemical fluorination (ECF), results in a mixture of linear and branched isomers. nih.goveurofins.com The specific ratio of these isomers can serve as a "fingerprint" to trace the origin of PFHxS contamination. nih.govnih.gov
Identification and Quantification of Branched and Linear Isomers
The separation and quantification of individual PFHxS isomers are challenging but crucial for accurate source apportionment. nih.gov Optimized liquid chromatography methods are required to achieve chromatographic separation of the different isomers. nih.gov Tandem mass spectrometry is then used to identify and quantify each isomer based on their specific fragmentation patterns. nih.gov
For example, a technical mixture of potassium perfluorohexanesulfonate was found to be composed of 81.1% linear (n-PFHxS) and a variety of branched isomers, including 4m-, 1m-, 2m-, and 3m-PFHxS. nih.gov The development of analytical methods that can distinguish and quantify these specific isomers is an active area of research. nih.gov While commercial standards for individual branched isomers of PFHxS are not as readily available as for other PFAS compounds, mixtures of branched isomers are available. nih.gov
Table 1: Isomeric Composition of a Technical PFHxS Product
| Isomer | Percentage |
| n-PFHxS | 81.1% |
| iso- (4m-) PFHxS | 8.9% |
| 3m-PFHxS | 5.0% |
| 1m-PFHxS | 2.9% |
| 2m-PFHxS | 1.4% |
| 3,3m-PFHxS | 0.2% |
| Other unidentified isomers | 0.5% |
| Data sourced from a study analyzing a potassium perfluorohexane (B1679568) sulfate (B86663) solution by 19F-nuclear magnetic resonance. nih.gov |
Differentiation of PFHxS Sources via Isomeric Fingerprinting
The distinct isomeric profiles of PFHxS from different production batches and manufacturers can be used to track sources of environmental contamination. nih.govtoxstrategies.com By comparing the isomer patterns in environmental samples to those of known technical products, it is possible to infer the likely origin of the contamination. nih.goveurofins.se
For instance, the isomer profile of PFHxS found as an impurity in perfluorooctane (B1214571) sulfonate (PFOS) industrial products can differ from that of PFHxS technical products. nih.gov Studies have shown that the isomeric composition of PFHxS in environmental water samples can suggest whether the contamination is from direct discharge of PFHxS or from the degradation of PFOS-related products. nih.gov This forensic approach is a powerful tool for environmental investigations and for holding polluters accountable. toxstrategies.comtoxstrategies.com
Quality Assurance and Quality Control in PFHxS Environmental Analysis
To ensure the reliability and accuracy of PFHxS measurements in environmental samples, robust quality assurance (QA) and quality control (QC) procedures are essential. These procedures are implemented throughout the entire analytical process, from sample collection to data reporting. researchgate.netnih.govillinois.gov
Key QA/QC measures include:
Method Blanks: Analyzing a sample of the matrix without the target analyte to check for contamination during the analytical process.
Field Blanks: Collecting and analyzing a sample of analyte-free water or solvent that has been exposed to the sampling environment to assess potential contamination during sample collection.
Matrix Spikes: Adding a known amount of PFHxS to a sample to evaluate the effect of the sample matrix on the analytical method's performance.
Duplicate Samples: Analyzing two separate aliquots of the same sample to assess the precision of the analytical method. researchgate.net
Use of Certified Reference Materials (CRMs): Analyzing materials with a known and certified concentration of PFHxS to verify the accuracy of the analytical method.
Inter-laboratory Trials: Participating in studies where multiple laboratories analyze the same sample to assess the comparability and reliability of results across different labs. nih.gov
These QA/QC practices help to identify and minimize potential errors, ensuring that the data generated are of high quality and suitable for regulatory and research purposes. wa.gov
Mechanistic Research on Biological Interactions Non Human Models
Molecular Binding and Receptor Interactions
Protein binding mechanisms (e.g., transthyretin, fatty acid-binding protein 5)
Potassium perfluorohexanesulfonate (B1258047) has been shown to interact with and bind to several critical transport and binding proteins, which is a key initiating event in its biological activity.
Transthyretin (TTR): In vitro studies have demonstrated that PFHxS can competitively bind to human transthyretin (TTR), a transport protein for the thyroid hormone thyroxine (T4). nih.gov This binding has the potential to displace T4 from its natural carrier, which may lead to altered thyroid hormone levels, an effect observed in animal studies involving PFC exposure. nih.govnih.gov In a comparative study of 24 different per- and polyfluorinated compounds (PFCs), PFHxS exhibited a stronger binding potency for TTR than other well-known compounds like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA). nih.govoup.com The binding affinity of PFHxS is influenced by its molecular size and functional groups. nih.gov In silico analysis suggests that PFHxS forms hydrogen bonds with specific amino acid residues (L110 and S117) within the TTR binding site. nih.gov
| Compound | Relative Binding Potency Compared to Thyroxine (T4) | Reference |
|---|---|---|
| Perfluorohexanesulfonate (PFHxS) | Higher than PFOS and PFOA; 12.5-50 times lower than T4 | oup.com, nih.gov |
| Perfluorooctane sulfonate (PFOS) | Lower than PFHxS | nih.gov |
| Perfluorooctanoic acid (PFOA) | Lower than PFHxS | nih.gov |
Fatty Acid-Binding Protein 5 (FABP5): Fatty acid-binding proteins (FABPs) are intracellular carriers for lipids and other hydrophobic ligands. researchgate.net FABP5, specifically, is known to transport ligands from the cytosol to the nucleus, where it can modulate the activity of nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.govfrontiersin.org Research using equilibrium dialysis has shown that PFHxS binds strongly to PPAR-δ. nih.gov While direct experimental data on the binding affinity of PFHxS to FABP5 is specific, the established role of FABP5 in shuttling ligands to PPARs suggests a potential mechanism for PFHxS to influence gene transcription related to lipid metabolism and cell growth. nih.govfrontiersin.org
Receptor activation and modulation (e.g., peroxisome proliferator-activated receptor alpha, PPAR-alpha)
A significant mechanism of action for PFHxS involves the activation of nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPAR-alpha). PPARs are ligand-activated transcription factors that regulate genes involved in energy metabolism, lipid homeostasis, and cell differentiation. oup.com
Studies using in vitro transiently transfected COS-1 cell assays have demonstrated that PFHxS can activate both mouse and human PPAR-alpha in a concentration-dependent manner. researchgate.netsigmaaldrich.com However, research consistently shows a species-specific difference in sensitivity. Mouse PPAR-alpha is generally more sensitive to activation by PFHxS and other PFAAs than human PPAR-alpha. oup.comresearchgate.netnih.gov For instance, in transgenic mice, PFHxS exposure was associated with increased PPAR-alpha activity in wild-type mice, but the human PPAR-alpha was not activated despite similar liver concentrations of the compound. nih.gov Generally, PFAAs with sulfonate functional groups, like PFHxS, are considered weaker activators of PPAR-alpha compared to those with carboxylate groups. oup.comresearchgate.net The activation of PPAR-alpha is a key molecular initiating event that is thought to underlie many of the subsequent effects of PFHxS on lipid metabolism and liver cell proliferation. oup.comnih.gov
| Receptor | Finding | Model System | Reference |
|---|---|---|---|
| Mouse PPAR-alpha | Activated in a concentration-dependent manner. | Transfected COS-1 cells; Transgenic mice | oup.com, nih.gov, researchgate.net |
| Human PPAR-alpha | Weaker activation compared to mouse PPAR-alpha. | Transfected COS-1 cells; Humanized mice | oup.com, nih.gov, researchgate.net |
Influence on Physiological Pathways
Thyroid hormone pathway modulation studies
The interaction of PFHxS with the thyroid hormone pathway is primarily linked to its competitive binding to the transport protein TTR. nih.govoup.com By displacing the natural ligand T4 from TTR in the bloodstream, PFHxS can alter the balance of free and bound thyroid hormones. oup.com This disruption of T4 transport is a proposed mechanism for the decreased thyroid hormone levels observed in rodents and monkeys exposed to various PFCs. nih.govnih.govnih.gov Studies in rats have shown that exposure to related compounds can lead to low serum thyroid hormone levels due to enhanced metabolic clearance, a process potentially mediated by the activation of other nuclear receptors like CAR/PXR. nih.gov However, in a developmental toxicity study in mice, PFHxS administration did not result in significant alterations to serum thyroid-stimulating hormone (TSH) or thyroid follicular morphology, though an increase in proliferating thyroid follicular cells was noted in fetuses at a specific dose. nih.govnih.gov
Lipid and lipoprotein metabolic pathway alterations
PFHxS significantly influences lipid and lipoprotein metabolism, largely through the activation of PPAR-alpha. oup.com In rodent models, exposure to PFHxS is associated with changes in hepatic and serum lipids. oup.com One study in CD-1 mice found that male mice exposed to PFHxS exhibited decreased serum cholesterol. nih.gov
More detailed investigations in mice fed a high-fat, high-carbohydrate diet revealed that PFHxS increased the hepatic expression of genes involved in lipid metabolism. oup.com The exposure also altered the blood lipidome, affecting levels of serum phosphatidylcholines, phosphatidylethanolamines, sphingomyelins, and triglycerides. oup.com Interestingly, in this diet-induced obesity model, PFHxS also augmented the weight of white adipose tissue. oup.com The structural similarity of PFAS to fatty acids allows them to interfere with lipid metabolism, and their ability to bind to phospholipid membranes may also affect cell functions related to lipid pathways. nih.gov
Cellular and Subcellular Effects
At the cellular level, PFHxS exposure has been linked to distinct changes in the liver. In mice, one of the noted effects is adaptive hepatocellular hypertrophy, which is an increase in the size of liver cells. nih.gov This was observed in male mice and was accompanied by changes in clinical chemistry markers, such as decreased serum cholesterol and increased alkaline phosphatase. nih.gov
Furthermore, mechanistic studies suggest that PFHxS can induce the expression of hepatic targets involved in oxidative stress. oup.com In a study on naive mice, repeated oral exposure to PFHxS did not cause significant effects on major immune cell populations—including T cells, B cells, macrophages, and various granulocytes—in the bone marrow, liver, spleen, lymph nodes, or thymus. nih.gov This indicates that at the tested exposure levels, PFHxS did not broadly affect immune cell numbers in these non-human models. nih.gov
DNA and cell cycle pathway disruptions
Research has demonstrated that exposure to PFHxS can interfere with core cellular processes related to genetic material and cell proliferation. In studies using zebrafish embryos, exposure to a 25 µM concentration of PFHxS was found to disrupt pathways associated with DNA and the cell cycle. researchgate.netnih.gov This suggests that the compound can interfere with the normal progression of cell division and the integrity of DNA replication, which are fundamental for proper development. researchgate.netnih.gov
Signaling pathway modulation (e.g., MAPK pathways)
PFHxS has been shown to modulate critical intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov The MAPK family, including ERK1/2, JNK, and p38, plays a pivotal role in converting external stimuli into cellular responses like proliferation, differentiation, and apoptosis. nih.govnews-medical.net
Studies on zebrafish embryos revealed that even at environmentally relevant concentrations (0.00025 µM), PFHxS caused disruption of MAPK and other signaling pathways at 48 hours post-fertilization. researchgate.netnih.gov Further research in rat pheochromocytoma (PC12) cells, a model for neurotoxicity studies, identified that PFHxS-induced neurotoxicity involves the activation of ERK1/2, JNK, and p38 MAPK. nih.gov In this model, inhibiting the ERK pathway was found to reduce apoptosis, indicating its significant role in PFHxS-induced cell death. nih.govnih.gov This modulation of MAPK signaling is a key mechanism underlying the observed toxicological effects of PFHxS. nih.gov
Retinal stem cell proliferation investigations
The developing visual system has been identified as a target of PFHxS. Consistent with findings of disrupted DNA replication pathways, immunohistochemistry of the eyes of PFHxS-exposed zebrafish embryos showed reduced proliferation of retinal stem cells. researchgate.netnih.gov Stem cells are crucial for the development and maintenance of retinal tissue, and their impairment can have significant consequences for visual function. nih.govnih.gov This finding directly links the molecular-level disruption of cell cycle pathways to a specific adverse outcome in a key sensory organ. researchgate.netnih.gov
Developmental and Behavioral Pathway Research in Model Organisms
The neurotoxic potential of PFHxS is further evidenced by its impact on the development of behavioral patterns in aquatic models. These studies connect molecular disruptions to functional, organism-level effects.
Sensorimotor behavioral studies in aquatic models (e.g., zebrafish)
Zebrafish larvae exposed to PFHxS during development exhibit significant sensorimotor abnormalities. Research has documented concentration-dependent hyperactivity in the larval photomotor response. researchgate.netnih.govbiorxiv.org This hyperactivity is characterized by distinctive behaviors, including a strong "O-bend" response, seizure-like movements, and an inability to sense light cues normally. researchgate.netnih.govbiorxiv.org
Similar hyperactivity was observed in acoustic startle response tests, suggesting the effect is not limited to the visual system but represents a broader sensorimotor disruption. researchgate.netnih.gov These behavioral phenotypes indicate a profound impact on neurodevelopment. researchgate.netnih.govbiorxiv.org
Circadian rhythm pathway disruption investigations in aquatic models
The behavioral abnormalities induced by PFHxS appear to be linked to the disruption of circadian rhythms. researchgate.netnih.govbiorxiv.org The circadian rhythm is the internal 24-hour clock that regulates fundamental physiological and behavioral processes. researchgate.netnih.govbiorxiv.org
In zebrafish studies, manipulating the light/dark cycles during PFHxS incubation altered the resulting behavioral patterns, implicating circadian rhythm modulation as a key target of the compound. researchgate.netnih.gov The pineal gland is a central regulator of circadian rhythms. researchgate.netnih.gov When the pineal gland was ablated in PFHxS-exposed embryos, the hyperactivity phenotype was partially rescued. researchgate.netnih.gov This finding strongly suggests that PFHxS-induced neurotoxicity is driven, at least in part, by disrupting the function of the pineal gland and the circadian pathways it governs. researchgate.netnih.gov
Comparative Mechanistic Analyses with Related Per- and Polyfluoroalkyl Substances
Comparing the effects of PFHxS to other PFAS compounds highlights both common and unique mechanisms of toxicity. This comparative approach is essential for understanding the risks associated with this large class of chemicals.
While PFHxS induces hyperactivity in zebrafish, other PFAS show different effects. researchgate.netnih.govbiorxiv.org For instance, perfluorooctanoic acid (PFOA) also causes hyperactivity, but perfluorohexanoic acid (PFHxA) does not significantly alter behavior, and perfluorobutanoic acid (PFBA) leads to hypoactivity. nih.gov Perfluorooctanesulfonate (PFOS), a well-studied 8-carbon analogue to PFHxS, also induces persistent hyperactivity in zebrafish larvae. nih.gov
The mechanisms underlying circadian rhythm disruption also vary between PFAS compounds. While PFHxS appears to target the pineal gland, studies on PFOS alternatives like F-53B and OBS show they alter circadian rhythms through different pathways. researchgate.netnih.govnih.gov F-53B may interfere with amino acid neurotransmitter metabolism, while OBS appears to inhibit the canonical Wnt signaling pathway. nih.gov
At the molecular level, the pathways disrupted by PFHxS can be contrasted with those affected by other PFAS. For example, while PFHxS disrupts cell cycle pathways in zebrafish, studies on PFOS in human breast epithelial cells have shown it promotes cell cycle progression by up-regulating CDK4 and down-regulating tumor suppressor proteins like p53. researchgate.netnih.govnih.gov
Table 1: Comparative Behavioral Effects of Various PFAS in Zebrafish Larvae
Table 2: Summary of Mechanistic Findings for Potassium Perfluorohexanesulfonate (PFHxS) in Non-Human Models
Environmental Remediation and Management Technologies for Potassium Perfluorohexanesulfonate
Containment and Immobilization Strategies
Containment and immobilization are key strategies for managing soil contaminated with potassium perfluorohexanesulfonate (B1258047), aiming to prevent its migration into groundwater and surrounding ecosystems.
Solidification/Stabilization Approaches for Contaminated Soils
Solidification/stabilization (S/S) is a remediation technique that involves mixing contaminated soil with binders to physically entrap and chemically bind contaminants. researchgate.netholcim.us This process reduces the hydraulic conductivity of the soil, thereby minimizing the leaching of PFHxS. slu.se
Cement-based binders are commonly used in S/S applications. holcim.us The addition of cement to PFAS-contaminated soil creates a solidified matrix that encapsulates the contaminants. holcim.us Research has shown that S/S using cement can significantly reduce the leaching of various PFAS, including PFHxS. researchgate.net For instance, a study demonstrated that a combination of cement binder and activated carbon reduced PFHxS leaching by over 99%. researchgate.net
The effectiveness of S/S can be enhanced by the addition of adsorbents like activated carbon (AC). slu.se Powdered activated carbon (PAC) and other carbon-based materials have shown high efficacy in stabilizing PFAS in soil. researchgate.netnih.gov In one study, the addition of PAC or Rembind® (a modified clay adsorbent) to an S/S matrix reduced the leaching of most target PFAS by 70% and 94%, respectively. nih.gov For longer-chain PFAS like perfluorooctane (B1214571) sulfonate (PFOS), the stabilization efficiency reached 99.9% with these additives. slu.senih.gov The stabilization efficiency is influenced by the properties of the PFAS molecule, with longer carbon chains and sulfonate functional groups showing higher stabilization rates. nih.gov
A pilot-scale study using a cementitious binder and granulated activated carbon on field-contaminated soil demonstrated a treatment efficiency of over 97% for PFHxS after simulating six years of rainfall. slu.se
Table 1: Solidification/Stabilization Treatment Performance for PFHxS
| Treatment Method | Additive | PFHxS Leaching Reduction | Source |
|---|---|---|---|
| Cement Binder with Activated Carbon | Activated Carbon | >99% | researchgate.net |
| Cementitious Binder with Granulated AC (Pilot-scale) | Granulated Activated Carbon | >97% | slu.se |
| S/S with Additives | Powdered Activated Carbon (PAC) | High (Specific % not detailed for PFHxS alone) | nih.gov |
| S/S with Additives | Rembind® | High (Specific % not detailed for PFHxS alone) | nih.gov |
Application of Adsorbents for Reducing Mobility
Adsorbents are materials that can bind contaminants to their surface, thereby reducing their mobility in the environment. Activated carbon is a widely studied and effective adsorbent for PFAS, including PFHxS. southerncarbon.com
Colloidal activated carbon has been investigated for its ability to increase the sorption of PFAS in soil. slu.se In a study involving ten different soils, colloidal AC treatment resulted in a sorption increase of over 80% for PFHxS. slu.se The application of adsorbents can be a standalone strategy or integrated into other remediation techniques like S/S.
Separation Technologies for Aqueous Matrices
The removal of potassium perfluorohexanesulfonate from water is a critical aspect of its environmental management. Various separation technologies have been developed and tested for this purpose.
Adsorption using Activated Carbon and Proprietary Adsorbents
Adsorption is a prominent technology for removing PFAS from water, with granular activated carbon (GAC) being a commonly used adsorbent. southerncarbon.comnih.gov GAC removes PFAS through a combination of electrostatic and non-electrostatic interactions. nih.gov The effectiveness of GAC can be influenced by the specific PFAS compound and the presence of other constituents in the water. mdpi.com
Studies have shown that GAC can effectively remove PFHxS from drinking water. mdpi.com However, the performance can vary, and in some cases, breakthrough of shorter-chain PFAS can occur as they are displaced by longer-chain compounds. nih.gov One study found that GAC sufficiently removed PFHxS for less than a year of operation, after which its removal efficiency decreased. mdpi.com Another study highlighted that the carbon usage rate for PFHxS was higher than for perfluorooctanoic acid (PFOA), indicating a stronger affinity of PFHxS for GAC. mdpi.com
Anion exchange resins (AERs) have also demonstrated high efficiency in removing PFAS, often outperforming GAC in terms of capacity and selectivity, especially for perfluorinated sulfonic acids (PFSAs) like PFHxS. nih.gov In a pilot treatment plant, AERs showed significantly longer breakthrough times for PFSAs compared to GAC. nih.gov
Other proprietary adsorbents are also being developed. For instance, a confined water-encapsulated activated carbon (CW-AC) showed enhanced adsorption capacity for various short-chain PFAS, including PFHxS, compared to conventional activated carbon. nih.gov
Table 2: Adsorption Media Performance for PFHxS Removal
| Adsorbent | Key Finding | Source |
|---|---|---|
| Granular Activated Carbon (GAC) | Sufficient removal for less than one year of operation. | mdpi.com |
| Anion Exchange Resins (AERs) | Longer breakthrough times for PFHxS compared to GAC. | nih.gov |
| Confined Water-Encapsulated Activated Carbon (CW-AC) | Higher adsorption capacity for PFHxS than conventional AC. | nih.gov |
Membrane Filtration Techniques (e.g., Nanofiltration, Reverse Osmosis)
Membrane filtration, particularly nanofiltration (NF) and reverse osmosis (RO), are highly effective at removing a wide range of PFAS, including PFHxS, from water. nih.govlgwatersolutions.com These pressure-driven processes use semi-permeable membranes to separate contaminants from water. lgwatersolutions.com
Nanofiltration (NF) has demonstrated high rejection rates for PFHxS. One study using an NF270 membrane showed a 99% removal efficiency for a mixture of PFAS, including PFHxS. mdpi.com Another study with an NF90 membrane reported over 98% removal for 32 different PFAS. mdpi.com Direct nanofiltration (dNF) has also been shown to be effective, with one technology provider reporting high retention rates for PFHxS in both surface water and municipal effluent. nxfiltration.com
Reverse Osmosis (RO) , having a tighter membrane structure than NF, is also very effective at removing PFAS. epa.gov Studies have shown that RO can remove up to 99% of common PFAS compounds, including PFHxS. qualitywaterlab.com RO systems are considered one of the most effective methods for removing PFAS at the point of use. cloudwaterfilters.com
A challenge with both NF and RO is the generation of a concentrated waste stream that requires further treatment or disposal. memberclicks.netamtaorg.com
Table 3: Membrane Filtration Performance for PFHxS Removal
| Technique | Membrane Type | PFHxS Removal Efficiency | Source |
|---|---|---|---|
| Nanofiltration | NF270 | 99% (in a mixture of 15 PFAS) | mdpi.com |
| Nanofiltration | NF90 | >98% (in a mixture of 32 PFAS) | mdpi.com |
| Direct Nanofiltration | dNF40 | High retention (specific % not provided) | nxfiltration.com |
| Reverse Osmosis | Generic | Up to 99% | qualitywaterlab.com |
Foam Fractionation and Other Physicochemical Separation Methods
Foam fractionation is an emerging technology that exploits the surfactant properties of PFAS to separate them from water. nih.gov In this process, air bubbles are passed through the contaminated water, and the PFAS molecules, being surface-active, accumulate at the air-water interface of the bubbles. wateronline.com These bubbles rise to form a foam at the surface, which is then removed, resulting in a concentrated PFAS stream and treated water. wateronline.com
Foam fractionation has been shown to be effective for removing longer-chain PFAS like PFHxS. researchgate.net One study reported a mean removal efficiency of 81% for PFHxS from industrial water. researchgate.net Another system, called Surface Active Foam Fractionation (SAFF®), has demonstrated over 99% removal of PFOA, PFOS, and PFHxS in various applications, including groundwater and landfill leachate. allonnia.com
Foam fractionation can also be used to treat the concentrate from membrane filtration processes, creating a more integrated and sustainable treatment approach. nih.gov A study combining nanofiltration with foam fractionation for drinking water treatment achieved a 99% removal of PFHxS in the foam fractionation step. nih.gov
Another innovative technology is the Aqueous Electrostatic Concentrator (AEC), a membrane-based system that uses electrokinetics to separate and concentrate PFAS. innovationnewsnetwork.com This system has shown over 99% removal for most PFAS compounds, including PFHxS, in a single pass. innovationnewsnetwork.com
Table 4: Foam Fractionation and Other Separation Methods for PFHxS Removal
| Technology | Key Finding | Source |
|---|---|---|
| Foam Fractionation | Mean removal efficiency of 81% for PFHxS. | researchgate.net |
| Surface Active Foam Fractionation (SAFF®) | >99% removal of PFHxS. | allonnia.com |
| Nanofiltration with Foam Fractionation | 99% removal of PFHxS in the foam fractionation step. | nih.gov |
| Aqueous Electrostatic Concentrator (AEC) | >99% removal of PFHxS in a single pass. | innovationnewsnetwork.com |
Destructive Technologies for PFHxS Degradation
The robust chemical structure of Per- and Polyfluoroalkyl Substances (PFAS), including PFHxS, makes them resistant to conventional degradation methods. thechemicalengineer.comnih.gov This has spurred the development of several destructive technologies aimed at breaking the strong carbon-fluorine bonds that characterize these compounds.
High-Temperature Incineration and Thermal Desorption
High-temperature incineration is a conventional ex-situ treatment for PFAS-contaminated materials. nih.gov This process involves the combustion of waste at temperatures typically ranging from 900 to 1100°C, which is necessary for the complete degradation of these thermally stable compounds. nih.gov However, concerns remain about whether standard waste incinerator temperatures are sufficient for complete destruction. researchgate.net
Thermal desorption is another thermal treatment method that can be applied both ex-situ and in-situ. nih.gov It is considered less energy-intensive than incineration and has shown high removal efficiency for organic pollutants. nih.gov In this process, contaminated solids are heated to desorb the PFAS, which are then captured and treated. nih.gov Studies have shown that thermal desorption at temperatures between 350°C and 450°C for 15 to 45 minutes is optimal for removing PFAS from soil. nih.gov A demonstration of indirect thermal desorption (ITD) at 650°C successfully remediated PFAS-impacted soil, with subsequent thermal oxidation of the off-gas at 1,000°C achieving a destruction and removal efficiency (DRE) of over 99.9997%. serdp-estcp.mil
Induction heating is an innovative and rapid thermal approach for decontaminating spent granular activated carbon (GAC) laden with PFAS. nih.gov This method has been shown to be effective for perfluoroalkyl sulfonic acids (PFSAs) like PFOS, which require higher temperatures (≥450°C) to decompose. nih.gov
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive radicals, such as hydroxyl radicals, to degrade organic pollutants. redalyc.org While AOPs have shown potential for removing some PFAS, their effectiveness for PFHxS can be variable. nih.govelsevierpure.com One study found that AOPs could achieve removal rates for PFHxS ranging from 3% to 100%. nih.govelsevierpure.com
A key challenge with AOPs is that they can transform non-detected or unknown longer-chain PFAS into detectable shorter-chain ones, potentially increasing the total concentration of known PFAS. nih.govelsevierpure.com The performance of AOPs is also highly dependent on operating conditions. redalyc.org
Electrochemical Degradation Methods
Electrochemical degradation has emerged as a promising technology for PFAS treatment due to its robustness and ability to operate under ambient conditions. rsc.org This method typically involves the use of specialized electrodes, such as boron-doped diamond (BDD) or titanium suboxide anodes, to facilitate the degradation of PFAS. rsc.orgiwaponline.com
The degradation of PFAS through electrochemical oxidation is believed to begin with a direct electron transfer from the molecule's functional group to the anode. iwaponline.com Studies have demonstrated that the degradation rate of perfluoroalkyl sulfonates (PFSAs) increases with the length of their carbon chain, following the order: PFBS < PFHxS < PFOS. iwaponline.com In one study, 91% degradation of PFHxS was achieved after 43 hours of electrolysis in a synthetic solution. iwaponline.com
However, the presence of other substances in the water, such as dissolved organic carbon, can decrease the efficiency of electrochemical treatment, particularly for long-chain compounds. nih.gov The formation of potentially toxic byproducts, such as bromate (B103136) and perchlorate, is another consideration when using this method in polluted groundwater. iwaponline.com
Emerging Destructive Approaches
Several innovative technologies are being explored for the destruction of PFHxS and other PFAS.
Ball Milling: This mechanochemical process uses mechanical force to break down chemical compounds. Piezoelectric-material-assisted ball milling (PZM-BM) has shown success in destroying solid PFAS without the need for solvents, heat, or pressure. nih.govnih.gov This method has been shown to destroy approximately 80% of 21 targeted PFAS in contaminated sediment after 6 hours of treatment. nih.govnih.gov
Electron Beams: This technology utilizes high-energy electrons to degrade PFAS.
Sonolysis: This process uses high-frequency ultrasound to create acoustic cavitation, leading to the pyrolytic degradation of pollutants at the interface of collapsing bubbles. nih.gov The effectiveness of sonolysis is influenced by factors such as frequency and power density. redalyc.orgnih.gov For PFHxS, a frequency of 358 kHz has been reported as the most effective for degradation. redalyc.org
Non-Thermal Plasma: Cold atmospheric plasma (CAP) has demonstrated high efficiency in degrading PFAS with relatively low energy consumption. nih.gov Studies have shown that plasma treatment can achieve a 94.7% reduction of PFHxS after 120 minutes. nih.gov Combining non-thermal plasma with gas bubbling can enhance the degradation process by concentrating PFAS at the water's surface, where they are in direct contact with the plasma-generated radicals. thechemicalengineer.com
Challenges and Future Directions in Remediation Research
The remediation of PFHxS is a complex issue with ongoing challenges that require further research and development.
Efficacy across Varied Environmental Matrices and PFHxS Concentrations
A significant challenge in PFHxS remediation is the variability in treatment efficacy across different environmental media, such as water and soil, and at different contaminant concentrations. nih.gov The presence of co-contaminants and dissolved organic matter can significantly impact the performance of remediation technologies. nih.govresearchgate.net
For instance, in soil, PFAS can be adsorbed onto particles through both hydrophobic and electrostatic interactions. nih.gov This makes their removal from solid media different and often more challenging than from liquid media. nih.gov The effectiveness of many treatment technologies, such as electrochemical oxidation, has been shown to decrease when moving from clean, synthetic solutions to complex environmental matrices. nih.gov
Furthermore, the concentration of PFHxS can vary widely in contaminated sites, ranging from low levels in drinking water to high concentrations in industrial wastewater and landfill leachate. researchgate.net The efficiency of some technologies, like electrochemical degradation, is dependent on the initial PFAS concentration. iwaponline.com
Future research must focus on developing robust and adaptable remediation strategies that are effective across a wide range of environmental conditions and PFHxS concentrations. mdpi.com There is a critical need for more field-scale studies to validate the performance of emerging technologies and to develop cost-effective, long-term solutions for PFHxS contamination. mdpi.com
Interactive Data Table: PFHxS Degradation Efficiency of Various Technologies
| Technology | PFHxS Degradation/Removal Efficiency | Reference |
| Advanced Oxidation Processes (AOPs) | 3% - 100% | nih.govelsevierpure.com |
| Electrochemical Degradation | 91% (in synthetic solution after 43 hours) | iwaponline.com |
| Non-Thermal Plasma | 94.7% (after 120 minutes) | nih.gov |
| Piezoelectric Ball Milling | ~80% of 21 targeted PFAS (including PFHxS) in sediment after 6 hours | nih.govnih.gov |
| Thermal Desorption with Thermal Oxidation | >99.9997% DRE | serdp-estcp.mil |
Energy Efficiency and Cost-Effectiveness of Technologies
The financial and energetic costs of remediating water sources contaminated with PFHxS and other PFAS are substantial, influencing the selection of treatment technologies. A comprehensive evaluation of these factors is critical for the sustainable management of contaminated sites. Technologies range from established separation methods to energy-intensive destruction techniques.
Common separation technologies include Granular Activated Carbon (GAC), Ion Exchange (IX) resins, and high-pressure membrane systems like Reverse Osmosis (RO) and Nanofiltration (NF). boromond.com GAC and IX are the most frequently implemented methods for treating PFAS-contaminated water. nih.gov While GAC is often considered a cost-efficient option for long-chain PFAS like PFHxS, IX resins can offer a smaller footprint and higher efficiency, although potentially at a higher initial cost. nih.govr3sustainability.com For example, research comparing pump-and-treat (P&T) systems, which typically use GAC or IX, with in-situ remediation using colloidal activated carbon (CAC) has shown significant cost differences. A 30-year cost projection for a P&T system at one site was estimated at $19 million, compared to $7.2 million for an in-situ CAC filtration barrier, representing a potential saving of over 60%. regenesis.comregenesis.com
Destructive technologies, which aim to break the C-F bond, are generally more energy-intensive. Supercritical Water Oxidation (SCWO), for instance, utilizes high temperatures and pressures, offering near-total PFAS destruction but with significant energy demands. r3sustainability.com Electrochemical oxidation has also been explored, with energy consumption for removing similar long-chain PFAS like PFOS to below detection limits reported at 6.7 kWh/m³. researchgate.net Plasma treatment for concentrated waste streams has shown energy consumption figures around 1885 kWh/m³. acs.org
Emerging technologies aim to improve both efficiency and cost-effectiveness. One such technology, the Aqueous Electrostatic Concentrator (AEC), reportedly offers up to 80% savings in lifecycle costs compared to incumbent technologies, with daily operating costs estimated at 150. innovationnewsnetwork.com The cost-effectiveness of any technology is highly site-specific, depending on factors like the concentration of PFHxS and co-contaminants, the volume of water to be treated, and regulatory requirements. wrd.org The U.S. Environmental Protection Agency (EPA) estimates that the nationwide implementation of drinking water standards for six PFAS, including PFHxS, will cost public water systems approximately $1.5 billion annually. epa.gov
Table 1: Comparison of Remediation Technologies for PFHxS-Contaminated Water
| Technology | Principle | Energy Profile | Cost Profile | Suitability for PFHxS |
| Granular Activated Carbon (GAC) | Adsorption | Low | Moderate | Effective for long-chain PFAS like PFHxS. r3sustainability.com |
| Ion Exchange (IX) | Ion Exchange & Adsorption | Low | Moderate to High | High removal efficiency for a range of PFAS, including PFHxS. r3sustainability.com |
| Reverse Osmosis (RO) | Membrane Separation | High | High | Very effective for both long- and short-chain PFAS. cecinc.com |
| Electrochemical Oxidation (EO) | Destructive Oxidation | High | High | Effective, but energy-intensive. researchgate.net |
| Supercritical Water Oxidation (SCWO) | Destructive Oxidation | Very High | Very High | Near-total destruction of PFAS. r3sustainability.com |
| Aqueous Electrostatic Concentrator (AEC) | Electrokinetic Separation | Low | Low to Moderate | Reported high efficiency for a broad range of PFAS. innovationnewsnetwork.com |
Management of Concentrated Waste Streams from Separation Processes
The primary waste streams include:
Spent Media: GAC and IX resins become saturated with PFHxS and other contaminants and must be removed and managed. cecinc.com
Concentrate/Reject Water: RO and NF processes produce a highly concentrated liquid waste stream (brine or reject) containing the rejected PFAS. itrcweb.org
Currently, the most common end-of-life management for these concentrated wastes is high-temperature incineration. cleanharbors.com Thermal destruction at temperatures exceeding 1,000°C in permitted hazardous waste incinerators can break the carbon-fluorine bond. cleanharbors.comnih.gov Independent testing has demonstrated that high-temperature incineration can achieve a destruction efficiency of greater than 99.9999% for PFAS including PFHxS. cleanharbors.com Another option is disposal in specially engineered landfills designed to contain hazardous waste, which feature leachate collection and double liners. cleanharbors.com
Destructive technologies can also be applied to these concentrated streams as a pre-disposal treatment step. Foam fractionation is a technique that can be used to further concentrate PFAS from liquid wastes like RO reject, reducing the final volume that needs to be destroyed. itrcweb.orgnih.gov However, its effectiveness can be lower for shorter-chain PFAS. nih.gov Technologies such as SCWO, electrochemical oxidation, and plasma treatment are being developed and applied to treat these high-concentration wastes, aiming for complete mineralization of the PFAS compounds. acs.orgipen.org The selection of a management strategy depends on regulatory approvals, cost, and the availability of permitted facilities.
Table 2: Management Options for Concentrated Waste Streams
| Waste Stream | Management/Disposal Technology | Description |
| Spent GAC/IX Media | High-Temperature Incineration | Thermal destruction in a permitted hazardous waste facility. cleanharbors.com |
| Spent GAC/IX Media | Landfilling | Disposal in a permitted hazardous waste landfill. cleanharbors.com |
| RO Concentrate (Reject) | Further Treatment (e.g., EO, SCWO) | Application of a destructive technology to mineralize PFAS prior to disposal. ipen.org |
| RO Concentrate (Reject) | Solidification & Landfilling | The liquid waste is solidified and disposed of in a hazardous waste landfill. navy.mil |
| RO Concentrate (Reject) | Deep Well Injection | Permanent disposal deep underground (where geologically and regulatorily appropriate). ipen.org |
"Future Proofing" Remedies for a Broader Range of PFAS
The regulatory landscape for PFAS is continuously evolving, with an increasing number of compounds being targeted for regulation. youtube.com This creates a challenge for remediation efforts, as a technology chosen to treat a specific compound like PFHxS may not be effective against other PFAS that may be regulated in the future. "Future-proofing" remediation involves selecting strategies that are effective for a wide array of PFAS, including both the long-chain compounds that have historically been the focus (like PFOS and PFOA) and the shorter-chain compounds that are more difficult to remove. innovationnewsnetwork.com
A key aspect of a future-proof strategy is the adoption of technologies that are "PFAS agnostic" or effective against a broad spectrum of compounds. innovationnewsnetwork.com For example, some emerging separation technologies are designed to remove all PFAS, regardless of chain length, with high efficiency. innovationnewsnetwork.com This provides a more resilient solution than technologies that have selective effectiveness. For instance, while GAC is effective for long-chain compounds like PFHxS, it is generally less effective for shorter-chain PFAS. r3sustainability.com
Future-proofing also emphasizes the importance of complete destruction. The ideal endpoint for PFAS remediation is the complete breakdown of the compounds into non-toxic elements, a process known as mineralization. ipen.org Therefore, a truly robust strategy often involves a treatment train approach: an effective, broad-spectrum separation technology to concentrate the PFAS, followed by a powerful destructive technology to eliminate them permanently. nih.gov This minimizes long-term liability associated with landfilling spent media or other PFAS-laden waste.
Furthermore, the development of rapid, on-site analytical tools is part of this forward-looking approach. The ability to quickly test for a range of PFAS in treated water ensures that remediation systems are performing as required and can be adapted to meet new, more stringent standards as they are introduced. innovationnewsnetwork.com By anticipating future regulatory trends and focusing on broad-spectrum and destructive solutions, stakeholders can implement more sustainable and permanent remedies for PFAS contamination. ipen.org
Synthesis Pathways and Industrial Manufacturing Implications
Electrochemical Fluorination (ECF) as a Primary Synthesis Route
The primary industrial method for manufacturing the perfluorohexanesulfonyl fluoride (B91410) (PFHxSF) intermediate, which is then used to produce potassium perfluorohexanesulfonate (B1258047) (PFHxS), has historically been electrochemical fluorination (ECF). taylorandfrancis.comwa.gov This process involves dissolving a hydrocarbon starting material, such as hexane (B92381) sulfonyl fluoride, in anhydrous hydrogen fluoride and applying a strong electric current. wa.govgoogle.com The electricity breaks the hydrogen-fluoride bonds, creating reactive fluoride species that systematically replace the hydrogen atoms on the hydrocarbon backbone with fluorine atoms, resulting in a perfluorinated molecule. wa.gov ECF was the dominant global production method used by the 3M Company for perfluoroalkane sulfonyl fluorides from the 1940s until the early 2000s. wa.gov The resulting perfluorohexanesulfonyl fluoride can then be hydrolyzed to form perfluorohexanesulfonic acid, which is subsequently neutralized with a potassium base (like potassium hydroxide) to yield the potassium perfluorohexanesulfonate salt. Another documented method involves reacting perfluorohexanesulfonyl fluoride with potassium trimethylsilanolate. prepchem.com
The ECF process is often described as "dirty" or "inherently polluting" due to its lack of specificity, which leads to the creation of a complex mixture of unintended by-products alongside the desired perfluorinated compound. google.comipen.orgipen.org The process does not yield a pure chemical but rather a mix of isomers and homologues. toxicdocs.org These by-products can include partially fluorinated compounds (where not all hydrogen atoms have been replaced by fluorine), short-chain "cracking" products from the fragmentation of the carbon backbone, and polymeric tars. google.comtoxicdocs.org For instance, in the continuous production of related compounds like perfluorobutylsulfonyl fluoride, undesirable by-products such as perfluorosulfolane and polymeric materials form over time, reducing the yield and requiring the electrolysis cell to be shut down for maintenance. google.com These by-products and waste streams, which can be volatile or form sludge, contribute to the environmental legacy of PFAS manufacturing, as they were historically vented, incinerated, or landfilled. ipen.orgtoxicdocs.org
Table 1: Common By-products in Electrochemical Fluorination (ECF)
| By-product Category | Description | Source |
|---|---|---|
| Partially Fluorinated Compounds | Molecules where some hydrogen atoms remain on the carbon chain. | toxicdocs.org |
| Short-Chain Cracking Products | Smaller perfluorinated or partially fluorinated molecules resulting from the breaking of carbon-carbon bonds. | google.com |
| Polymeric Compounds/Tars | High-molecular-weight, tar-like substances formed from undesired polymerization reactions. | google.comtoxicdocs.org |
| Isomers | Molecules with the same chemical formula but different structural arrangements (e.g., branched vs. linear). | toxicdocs.orgnih.gov |
| Homologues | Compounds from the same chemical series but with different carbon chain lengths (e.g., C4, C5, C7, C8 sulfonyl fluorides). | toxicdocs.org |
A significant characteristic of the ECF process is the inevitable formation of both linear and branched-chain isomers of the target molecule. nih.govnih.goveurofins.com For perfluoroalkane sulfonates (PFSAs) and perfluoroalkyl carboxylic acids (PFCAs) produced via ECF, the final technical product is a mixture. eurofins.com While the intended product is typically the linear isomer (n-PFHxS), the rearrangement of the carbon skeleton during the aggressive fluorination process leads to the creation of various branched isomers (br-PFHxS). nih.govresearchgate.net
Technical mixtures of ECF-produced PFOS (a related C8 compound) typically contain about 70% linear and 30% branched isomers. eurofins.com A similar distribution is expected for PFHxS. researchgate.net Analysis of ECF-derived PFHxS technical products has identified several monomethyl-substituted branched isomers as the primary branched forms. nih.gov The differing physicochemical properties of these isomers affect their environmental transport and bioaccumulation, with branched isomers often being more water-soluble while linear isomers tend to sorb more to sediment. nih.govresearchgate.net
Table 2: Isomer Composition of ECF-Derived PFHxS
| Isomer Type | Description | Typical Presence in ECF Products | Source |
|---|---|---|---|
| Linear (n-PFHxS) | A straight chain of six perfluorinated carbon atoms. | The major, intended component. | nih.gov |
| Branched (br-PFHxS) | The carbon chain contains one or more branches, typically methyl groups. | A significant portion of the mixture. | nih.goveurofins.com |
| - 1m-PFHxS | A methyl group on the first carbon (adjacent to the sulfonate group). | Identified isomer in technical products. | nih.gov |
| - 2m-PFHxS | A methyl group on the second carbon. | Identified isomer in technical products. | nih.gov |
| - 3m-PFHxS | A methyl group on the third carbon. | Identified isomer in technical products. | nih.gov |
| - iso-(4m-)PFHxS | A methyl group on the fourth carbon. | Identified isomer in technical products. | nih.gov |
Other Synthetic Approaches for Fluorinated Surfactants (if applicable to PFHxS)
While ECF was the dominant commercial process for producing the PFHxS precursor, another major technology for manufacturing fluorinated substances is fluorotelomerization. taylorandfrancis.comwa.gov This process involves reacting a telogen, such as perfluoroethyl iodide, with a taxogen, like tetrafluoroethylene, to build the fluorinated chain. wa.gov However, telomerization is primarily used to produce fluorotelomer alcohols (FTOHs) and other precursors that typically degrade to form PFCAs (like PFOA), not PFSAs like PFHxS. taylorandfrancis.comwa.gov Therefore, ECF remains the principal historical synthesis route relevant to PFHxS manufacturing. eurofins.comresearchgate.net
More recently, PFAS-free synthesis methods are being developed for creating fluorinated pharmaceutical and agrochemical compounds, using alternative fluorine sources like caesium fluoride in microfluidic flow reactors. sciencedaily.comuva.nl These methods are designed to avoid the use of PFAS reagents and provide a more environmentally friendly route, but they are not used for the industrial-scale production of surfactants like potassium perfluorohexanesulfonate. sciencedaily.comeuropeanpharmaceuticalreview.com
Historical Manufacturing Shifts and Environmental Legacy
The production and use of PFHxS are closely tied to the history of its longer-chain counterpart, PFOS. For years, PFHxS was unintentionally produced as a by-product during the ECF manufacturing of PFOS and was also used in some applications as a replacement for PFOS. pops.int
In 2000, 3M, the world's principal manufacturer of PFOS and other perfluoroalkane sulfonates, announced a voluntary phase-out of its C6, C8, and C10 perfluoroalkyl sulfonate chemistry. itrcweb.orgitrcweb.org This decision, which took full effect by 2002, was prompted by growing concerns over the discovery of these chemicals' widespread presence in human blood samples and the environment, their extreme persistence, and potential toxicity. pops.intyoutube.com The phase-out included PFOS, PFOA, and PFHxS. itrcweb.org This action significantly reduced the global production of PFHxS from its primary historical source. pops.int Despite the phase-out by 3M, manufacturing of PFOSF using the ECF process has continued in other parts of the world, which can still lead to the direct environmental release of PFHxS as a by-product. ipen.org
The phase-out of long-chain PFAS like PFOS and PFOA by major manufacturers led to an industry-wide transition to replacement chemistries. itrcweb.org These alternatives include:
Shorter-chain PFAS: Compounds with shorter carbon backbones, such as perfluorobutanesulfonic acid (PFBS), were introduced with the assumption that they would be less bioaccumulative and toxic. itrcweb.org
Fluorotelomer-based products: Surfactants and polymers derived from the telomerization process became more common. itrcweb.org
Per- and polyfluoroalkylether acids: Newer compounds like GenX and ADONA were developed as processing aids to replace PFOA. itrcweb.org
However, this transition has had complex implications. Many of the replacement compounds, while having shorter biological half-lives, are still highly persistent in the environment. mdpi.comnih.gov The widespread use of these alternatives has led to their detection in various environmental matrices, raising new concerns about their potential long-term effects. nih.govnih.gov PFHxS itself, defined as a long-chain PFSA (PFSAs with six or more carbons), became subject to increasing global regulation, culminating in its listing under the Stockholm Convention on Persistent Organic Pollutants. pops.intnih.govsatra.com This highlights a broader challenge: replacing one persistent chemical with another that may also have unforeseen environmental and health consequences. nih.gov
Table of Compound Names
| Abbreviation/Trade Name | Full Chemical Name |
| PFHxS | Perfluorohexanesulfonic acid |
| Potassium PFHxS | Potassium perfluorohexanesulfonate |
| PFOS | Perfluorooctanesulfonic acid |
| PFOA | Perfluorooctanoic acid |
| PFHxSF | Perfluorohexanesulfonyl fluoride |
| ECF | Electrochemical Fluorination |
| n-PFHxS | Linear perfluorohexanesulfonic acid |
| br-PFHxS | Branched perfluorohexanesulfonic acid |
| FTOH | Fluorotelomer alcohol |
| PFBS | Perfluorobutanesulfonic acid |
| GenX | Hexafluoropropylene oxide dimer acid and its ammonium (B1175870) salt |
| ADONA | 4,8-dioxa-3H-perfluorononanoic acid |
Academic Gaps and Future Research Trajectories for Potassium Perfluorohexanesulfonate
Refined Understanding of Long-Range Environmental Transport in Understudied Regions
While the presence of per- and polyfluoroalkyl substances (PFAS), including perfluorohexanesulfonate (B1258047) (PFHxS), is well-documented in various global regions, significant knowledge gaps persist regarding their long-range environmental transport dynamics, particularly in understudied areas. Current research indicates that both oceanic and atmospheric pathways are crucial for the global distribution of these persistent chemicals. diva-portal.org
Oceanic transport is a significant driver of PFAS movement, with studies in the Atlantic Ocean revealing the presence of PFHxS and other PFAS compounds far from direct sources. nih.gov For instance, in the Greenland Sea, PFHxS was among the five most frequently detected PFAS. nih.gov The transport via ocean currents can lead to the accumulation of these substances in remote locations, including the Arctic. nih.govnih.gov Research in the Atlantic has shown that while longer-chain PFAS tend to be transported into the Arctic via boundary currents, shorter-chain ones, including PFHxS, show a net outflow, suggesting a higher contribution from atmospheric sources to the Arctic outflow. nih.gov Furthermore, the phenomenon of PFAS re-emission from the ocean surface through sea spray aerosols presents a cyclical transport mechanism between land and sea, with models suggesting this is a considerable source of PFAS deposition back onto land. ecomagazine.com This "boomerang effect" highlights the complexity of PFAS transport and the need for further investigation. ecomagazine.com
Atmospheric transport also plays a critical role. While some models have focused on the atmospheric transport and degradation of precursor compounds, the direct atmospheric transport of PFAS like PFHxS is also a significant pathway. diva-portal.orgcopernicus.org Studies have shown that atmospheric deposition contributes to PFAS contamination in remote areas. copernicus.org However, the relative importance of oceanic versus atmospheric transport can vary depending on the specific PFAS compound and geographical location. For example, in some Arctic regions, a higher ratio of certain PFCAs suggests a greater influence of atmospheric sources compared to ocean circulation. nih.gov
Future research must focus on several key areas to refine our understanding:
Understudied Geographic Regions: Comprehensive sampling and analysis are needed in vast, under-researched areas such as the Southern Ocean, parts of the Pacific and Indian Oceans, and terrestrial environments in Asia, Africa, and South America. Data from these regions are crucial for building a complete global picture of PFHxS distribution.
Inter-oceanic and Cross-hemispheric Transport: The exchange of PFAS between major ocean basins and across the hemispheres is not well quantified. Studies tracking the movement of PFHxS through key oceanic gateways are essential. nih.govnih.gov
Atmospheric Deposition and Air-Sea Exchange: More precise measurements of wet and dry deposition rates of PFHxS are required globally. copernicus.org Additionally, a better understanding of the air-sea exchange dynamics, including the factors influencing the enrichment of PFHxS in sea spray aerosols, is critical for accurate modeling. ecomagazine.com
Influence of Climate Change: Research should investigate how changing climate patterns, such as altered ocean currents and increased ice melt, may impact the transport and release of legacy PFHxS stored in environmental reservoirs like glaciers and polar ice caps. nih.gov
Comprehensive Mechanistic Elucidation of Biological Interactions Across Diverse Species
The biological interactions of potassium perfluorohexanesulfonate (PFHxS) are a critical area of research, as these interactions underpin its toxicokinetics and potential toxicity. While some aspects of its biological behavior have been studied, a comprehensive, mechanistic understanding across a wide range of species is still lacking.
A key aspect of PFHxS's biological activity is its ability to bind to various proteins. nih.govnih.gov Like other PFAS, PFHxS can interact with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). uri.edursc.org These binding interactions are significant as they influence the transport, distribution, and elimination half-life of the compound in the body. nih.gov Studies have shown that the binding of PFAS to serum proteins can be influenced by the carbon chain length of the PFAS molecule. nih.govrsc.org For PFHxS, the interaction with HSA is primarily driven by electrostatic forces and hydrogen bonds. rsc.org
Beyond serum albumins, PFHxS has been shown to bind to other biologically important proteins, including peroxisome proliferator-activated receptors (PPARs) and liver fatty acid-binding proteins (L-FABP). nih.gov The binding affinity of PFHxS to these receptors can be strong, with dissociation constants in the sub-micromolar range for PPAR-δ. nih.gov This interaction with nuclear receptors like PPARs is a key mechanism through which PFAS can exert their biological effects, including the potential for endocrine disruption and altered lipid metabolism. nih.govnih.gov
The toxicokinetics of PFHxS, including its absorption, distribution, metabolism, and excretion, exhibit significant variability across different species and even between sexes within the same species. researchgate.netnih.gov For example, the plasma half-life of PFHxS in male rats is significantly longer than in female rats. researchgate.net This difference is thought to be related to sex-specific differences in renal reabsorption, potentially involving organic anion transporters. nih.govnih.gov In humans, the elimination half-life of PFHxS is considerably longer than in many animal models, highlighting the challenges in extrapolating toxicity data from animals to humans. ipen.orgjst.go.jp
Future research should prioritize the following:
Comparative Toxicokinetics: More studies are needed to compare the toxicokinetic profiles of PFHxS in a wider range of species, including different classes of vertebrates (e.g., fish, amphibians, reptiles, birds) and invertebrates. This will help in understanding the evolutionary conservation of key transport and metabolic pathways.
Protein Binding Mechanisms: A more detailed characterization of the binding of PFHxS to a broader array of proteins is necessary. This includes identifying specific binding sites and understanding the functional consequences of these interactions on protein activity. uri.edursc.org
Receptor Interaction and Downstream Effects: Further investigation into the interaction of PFHxS with various nuclear receptors and the subsequent downstream effects on gene expression and cellular function is crucial for elucidating its mechanisms of toxicity. nih.govnih.gov
Interspecies and Sex-Specific Differences: Research aimed at understanding the molecular basis for the observed species and sex-specific differences in PFHxS toxicokinetics is essential for improving the accuracy of risk assessments. researchgate.netnih.gov
Advanced Modeling Frameworks for Environmental Fate and Transport Prediction
Predictive modeling is an indispensable tool for understanding and managing the environmental risks posed by potassium perfluorohexanesulfonate (PFHxS). researchgate.net However, the unique physicochemical properties of PFHxS and other PFAS present significant challenges for traditional environmental fate and transport models. nih.gov
Current models often rely on partitioning coefficients, such as the organic carbon-water (B12546825) partitioning coefficient (Koc), to predict the movement of contaminants in the environment. itrcweb.org While these models can provide valuable insights, they may not fully capture the complex behavior of PFAS. nih.govitrcweb.org The fate and transport of PFHxS are influenced by a combination of hydrophobic and electrostatic interactions, as well as its tendency to accumulate at air-water interfaces. itrcweb.orgny.gov
The partitioning behavior of PFHxS can also be affected by the specific chemical environment, such as the presence of different cations in wastewater sludge. nih.gov For instance, while sodium and potassium ions may not significantly affect PFHxS sorption, divalent and trivalent cations like calcium, magnesium, aluminum, and iron can have a more pronounced impact. nih.gov
To improve the predictive capabilities for PFHxS, future research on modeling frameworks should focus on:
Mechanistic Models: There is a need to move beyond simple partitioning models and develop more mechanistic models that incorporate a deeper understanding of the multiple interaction mechanisms governing PFHxS behavior in different environmental compartments. nih.gov This includes better representation of electrostatic interactions and interfacial phenomena. itrcweb.orgny.gov
Multi-Compartment Models: Developing and refining global and regional multi-compartment models that couple atmospheric, oceanic, and terrestrial systems is crucial for predicting the long-range transport and ultimate fate of PFHxS. diva-portal.orgcopernicus.org
Data-Driven and Machine Learning Approaches: The use of data mining and machine learning techniques can help in identifying key parameters influencing PFAS partitioning and in developing predictive models from existing experimental data. chemrxiv.org These approaches can complement traditional process-based models. researchgate.net
Parameterization and Validation: A significant challenge is the lack of robust experimental data to parameterize and validate these advanced models. More high-quality data on the physicochemical properties of PFHxS and its behavior in various environmental matrices are needed. nih.govchemrxiv.org
Integration with Source and Exposure Models: To be truly effective for risk assessment, environmental fate and transport models need to be integrated with models that estimate emissions from various sources and predict human and ecological exposure pathways.
Integration of Analytical and Mechanistic Data for Enhanced Environmental Risk Assessment Frameworks
A robust environmental risk assessment for potassium perfluorohexanesulfonate (PFHxS) requires the seamless integration of analytical data on its environmental occurrence with mechanistic data on its biological interactions and toxicity. nih.govymaws.com While significant progress has been made in both areas, a more holistic and integrated approach is needed to enhance the reliability of risk assessments. usgs.gov
Current risk assessment frameworks for PFAS are evolving to address the challenges posed by this large and diverse class of chemicals. epa.govepa.gov The U.S. Environmental Protection Agency (EPA), for example, has developed frameworks for assessing the risks of individual PFAS and mixtures. epa.govepa.gov These frameworks rely on a combination of epidemiological and toxicological data.
A key challenge in the risk assessment of PFHxS is the extrapolation of data from laboratory animals to humans and from high experimental doses to low environmental exposures. jst.go.jp The significant species and sex-specific differences in the toxicokinetics of PFHxS further complicate this process. researchgate.netnih.gov
To advance the environmental risk assessment of PFHxS, future efforts should focus on:
Development of Comprehensive Databases: There is a need for centralized and curated databases that integrate analytical data on PFHxS concentrations in various environmental media and biota with mechanistic data on its toxicokinetics and toxicodynamics from in vitro and in vivo studies.
Physiologically Based Pharmacokinetic (PBPK) Modeling: The development and application of PBPK models are crucial for integrating data across species and for extrapolating from high-dose studies to environmentally relevant exposure scenarios. nih.gov These models can help in predicting internal dose metrics and in understanding the impact of species-specific physiological and biochemical differences.
Adverse Outcome Pathway (AOP) Frameworks: The AOP framework provides a structured way to link molecular initiating events (e.g., binding to a receptor) to adverse outcomes at the individual and population levels. Developing AOPs for PFHxS can help in organizing existing mechanistic data and in identifying key data gaps for future research.
Mixture Toxicity Assessment: Humans and wildlife are exposed to complex mixtures of PFAS and other environmental contaminants. Research is needed to better understand the potential for additive, synergistic, or antagonistic effects of PFHxS in these mixtures and to develop appropriate methods for assessing their combined risk. epa.gov
Integration of New Approach Methodologies (NAMs): The use of high-throughput in vitro assays and other NAMs can provide valuable mechanistic data to support risk assessment and to prioritize PFAS for further testing. Integrating data from NAMs into risk assessment frameworks is an important area of future development.
Data Tables
Table 1: Investigated Destruction Technologies for PFAS
| Technology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Supercritical Water Oxidation (SCWO) | High temperature and pressure oxidation | High destruction efficiency, treats a wide range of wastes | High capital and operational costs |
| Electrochemical Oxidation | Electrode-generated reactive species | Modular, scalable, on-site destruction | Potential for byproduct formation |
| Sonochemical Degradation | High-frequency ultrasound | Operational simplicity, no secondary pollutants | Efficiency can be affected by water matrix |
| Photocatalysis | Light-activated semiconductor catalysts | Potential for using solar energy, sustainable | Lower efficiency for some PFAS, potential for toxic intermediates |
| Plasma-Based Systems | Use of non-thermal plasma | Effective for a range of PFAS | Can be energy-intensive |
| Granular Activated Carbon (GAC) | Adsorption | Proven, cost-effective for long-chain PFAS | Does not destroy PFAS, generates waste |
| Ion Exchange Resins | Adsorption | High efficiency for a broad range of PFAS | Does not destroy PFAS, requires regeneration or disposal |
This table is based on information from references nih.govmdpi.comr3sustainability.comidtechex.comnih.govnih.gov.
Q & A
Q. What are the key structural characteristics and physicochemical properties of potassium perfluorohexanesulfonate relevant to environmental persistence and bioaccumulation?
Potassium perfluorohexanesulfonate (C6F13SO3K) is a fully fluorinated six-carbon sulfonate salt. Its strong carbon-fluorine bonds confer thermal and chemical stability, contributing to environmental persistence. Key properties include high water solubility (due to the polar sulfonate group) and resistance to hydrolysis and biodegradation. Methodologically, structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), while octanol-water partitioning coefficients (log Kow) are determined via shake-flask methods to assess bioaccumulation potential .
Q. What analytical methods are recommended for detecting and quantifying potassium perfluorohexanesulfonate in environmental and biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. For environmental samples (e.g., water, sediment), solid-phase extraction (SPE) using WAX cartridges is used for pre-concentration. In biological matrices (e.g., serum, liver tissue), protein precipitation with acetonitrile followed by SPE is critical to reduce matrix interference. Detection limits below 0.1 ng/mL are achievable with optimized MRM transitions (e.g., m/z 399 → 80 for the sulfonate fragment) .
Advanced Research Questions
Q. How do researchers select appropriate in vivo models to assess species-specific toxicokinetics and reproductive toxicity of potassium perfluorohexanesulfonate?
Comparative studies use Sprague Dawley rats (for placental transfer analysis) and CD-1 mice (for multi-generational reproductive endpoints). Dose regimens (e.g., 1–30 mg/kg/day) are designed to mimic human exposure thresholds. Key endpoints include serum half-life calculations, histopathological evaluation of liver and gonads, and gene expression profiling (e.g., PPARα targets). Cross-species differences in renal resorption efficiency necessitate parallel studies in humans using placental transfer ratios from paired maternal-cord sera .
Q. What molecular mechanisms underlie potassium perfluorohexanesulfonate-induced hepatic steatosis and hypolipidemia in mammalian models?
Mechanistic studies reveal disruption of lipoprotein metabolism via PPARα-independent pathways. In APOE*3-Leiden CETP mice, the compound inhibits hepatic VLDL secretion by downregulating microsomal triglyceride transfer protein (MTTP). Transcriptomic analysis (RNA-seq) and lipidomic profiling (LC-MS) of liver tissues show altered expression of genes regulating fatty acid oxidation (e.g., CPT1A) and cholesterol synthesis (e.g., HMGCR). Mitochondrial dysfunction is confirmed via Seahorse extracellular flux assays, linking impaired β-oxidation to lipid accumulation .
Q. How should researchers resolve contradictions in toxicological data between acute vs. chronic exposure studies?
Discrepancies arise from dose-response nonlinearity and adaptive metabolic responses. For example, acute exposure in zebrafish larvae upregulates antioxidant genes (e.g., SOD1), while chronic exposure in mice suppresses these pathways. Meta-analyses using Hill slope models differentiate threshold effects. Integrated omics approaches (e.g., metabolomics coupled with epigenomic profiling) identify biomarkers of adaptation, such as DNA methylation changes in lipid metabolism genes .
Q. What advanced degradation strategies are effective for potassium perfluorohexanesulfonate in contaminated environments?
Supercritical water oxidation (SCWO) at >374°C and 22.1 MPa achieves >99% degradation via radical-mediated C-F bond cleavage. ReaxFF molecular dynamics simulations predict optimal conditions for defluorination (e.g., 500°C, 30 MPa). Pilot-scale reactors monitor degradation products (e.g., F⁻, SO4²⁻) using ion chromatography and fluoride ion-selective electrodes. Comparative studies with shorter-chain analogs (e.g., PFBS) reveal chain-length-dependent degradation kinetics .
Q. How does potassium perfluorohexanesulfonate partition between water, sediment, and biota in freshwater ecosystems?
Field studies in Baiyangdian Lake (China) use fugacity modeling to quantify phase distribution. Sediment-water partitioning coefficients (Kd) are derived from paired LC-MS/MS measurements, showing strong adsorption to organic-rich sediments (log Kd = 2.5–3.0). Bioconcentration factors (BCFs) in fish correlate with protein-binding affinity, measured via equilibrium dialysis. Stable isotope tracing (¹⁹F NMR) confirms trophic transfer in food webs .
Q. What methodologies are used to assess transplacental transfer efficiency and developmental effects of potassium perfluorohexanesulfonate?
Paired maternal-cord serum analyses (n > 100 pairs) quantify transfer ratios via LC-MS/MS. Isomer-specific tracking reveals linear isomers accumulate preferentially in placental tissue. In vitro models (e.g., BeWo cell monolayers) measure transepithelial transport rates, while CRISPR-edited PPARγ knockout mice isolate receptor-mediated effects on fetal growth restriction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
